molecular formula C12H13NO3 B1268209 4-(4-Ethylanilino)-4-oxo-2-butenoic acid CAS No. 324067-34-7

4-(4-Ethylanilino)-4-oxo-2-butenoic acid

Cat. No.: B1268209
CAS No.: 324067-34-7
M. Wt: 219.24 g/mol
InChI Key: GYUHORVVZJAIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylanilino)-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethylanilino)-4-oxo-2-butenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylanilino)-4-oxo-2-butenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-ethylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUHORVVZJAIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Interaction Mechanisms of N-(4-Ethylphenyl)maleamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent interaction mechanisms, and characterization protocols for 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (commonly referred to as N-(4-ethylphenyl)maleamic acid).

Executive Summary

4-(4-Ethylanilino)-4-oxo-2-butenoic acid is a critical intermediate in the synthesis of N-(4-ethylphenyl)maleimide, a monomer used in high-performance polymers and bioconjugation. Structurally, it is an N-aryl maleamic acid possessing three distinct solubility-determining domains: a polar carboxylic acid tail, a hydrogen-bonding amide linker, and a lipophilic ethylphenyl head group.

Understanding its solubility profile is essential for two primary workflows:

  • Isolation: Exploiting low solubility in non-polar solvents (e.g., diethyl ether, chloroform) to precipitate the product after synthesis.

  • Cyclization: Identifying high-solubility carriers (e.g., DMF, Acetic Anhydride) for the subsequent dehydration to maleimide.

This guide provides a predictive solubility profile based on structural analogs, a validated experimental protocol for precise determination, and a thermodynamic modeling framework.

Physicochemical Characterization

Structural Analysis & Solvation Domains

The molecule exhibits "amphiphilic-like" behavior with competing solvation mechanisms.

DomainFunctional GroupInteraction TypeSolvent Affinity
Head 4-EthylphenylVan der Waals /

-

stacking
Non-polar / Aromatic (Toluene, Benzene)
Linker Amide (-CONH-)H-Bond Donor & AcceptorPolar Aprotic (DMSO, DMF, Acetone)
Tail Carboxylic Acid (-COOH)Strong H-Bond DonorPolar Protic (Alcohols, Water @ High pH)
Predicted Solubility Profile

Based on thermodynamic data of structural analogs (Maleanilic acid, Mefenamic acid).

  • High Solubility (> 50 mg/mL):

    • Polar Aprotic Solvents (DMSO, DMF, NMP): The amide and acid groups interact strongly via dipole-dipole and H-bonding, disrupting the crystal lattice.

    • Basic Aqueous Solutions: Soluble in 5% NaHCO₃ or NaOH due to deprotonation of the carboxylic acid (formation of the carboxylate salt).

  • Moderate / Temperature-Dependent Solubility (1–20 mg/mL):

    • Alcohols (Methanol, Ethanol, Isopropanol): Moderate solubility at room temperature; significantly increases with heat (

      
      C). Ideal for recrystallization.
      
    • Ketones (Acetone, MEK): Good solubility due to H-bond acceptance from the amide/acid.

  • Low / Poor Solubility (< 1 mg/mL):

    • Ethers (Diethyl Ether, THF): Often used as the reaction solvent because the product precipitates out upon formation.

    • Non-Polar Alkanes (Hexane, Cyclohexane): The polarity of the maleamic acid core prevents solvation in aliphatic chains.

    • Water (Neutral/Acidic): The hydrophobic phenyl ring and strong intermolecular H-bonding in the solid state prevent dissolution in neutral water.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To generate precise mole-fraction solubility data (


) for thermodynamic modeling.
Standard:  Static Equilibrium Method (Shake-Flask).
Materials & Equipment
  • Solute: Pure 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (dried in vacuo).

  • Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate).

  • Apparatus: Jacketed glass vessels, circulating water bath (

    
     K), 0.22 
    
    
    
    m PTFE syringe filters.
Step-by-Step Workflow
  • Saturation: Add excess solid solute to 10 mL of the target solvent in a jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours.

    • Checkpoint: Ensure solid phase is always present. If clear, add more solid.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.22

    
    m PTFE filter into a pre-weighed weighing boat.
    
  • Evaporation: Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.

  • Quantification: Calculate solubility (

    
    ) in mass fraction (
    
    
    
    ) and mole fraction (
    
    
    ).


Where 

are mass and molar mass of solute;

are mass and molar mass of solvent.

Thermodynamic Modeling Framework

To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility of organic acids.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
        and 
      
      
      
      reflect the enthalpy of solution.
    • 
        accounts for the temperature dependence of the heat capacity.
      
Van't Hoff Analysis (Dissolution Enthalpy)

To determine if the dissolution is endothermic (heat-absorbing) or exothermic:



  • Interpretation: A linear plot of

    
     vs. 
    
    
    
    with a negative slope indicates an endothermic process (
    
    
    ), meaning solubility increases with temperature (typical for this class of compounds in alcohols).

Visualization of Solubility Mechanisms

The following diagram illustrates the decision logic for solvent selection based on the compound's interaction profile.

SolubilityProfile Compound 4-(4-Ethylanilino)- 4-oxo-2-butenoic acid PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic High Solubility PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic Moderate Solubility NonPolar Non-Polar (Hexane, Ether) Compound->NonPolar Insoluble AqueousBase Aqueous Base (NaOH, NaHCO3) Compound->AqueousBase High Solubility Solvation Mechanism: Dipole-Dipole & H-Bond Disruption PolarAprotic->Solvation Recryst Mechanism: Temp-Dependent Solubility PolarProtic->Recryst Precip Mechanism: Lattice Energy > Solvation Energy NonPolar->Precip SaltForm Mechanism: Deprotonation & Ionization AqueousBase->SaltForm App_Reaction Application: Cyclization Reaction Solvation->App_Reaction App_Purify Application: Recrystallization Recryst->App_Purify App_Isolate Application: Precipitation/Wash Precip->App_Isolate

Figure 1: Solvent selection decision tree based on solubility mechanisms.

Applications in Synthesis

Purification via Recrystallization[1]
  • Solvent: Ethanol or Ethanol/Water (90:10).

  • Rationale: The compound exhibits a steep solubility curve in ethanol. It dissolves at reflux (

    
    C) but crystallizes out upon cooling to 
    
    
    
    C, allowing for the removal of unreacted 4-ethylaniline (which remains soluble).
Cyclodehydration to Maleimide
  • Solvent: Acetic Anhydride (with NaOAc).[1][2]

  • Rationale: The starting material must be fully dissolved to ensure uniform cyclization. Acetic anhydride acts as both the solvent and the dehydrating agent.

  • Alternative: Toluene/DMF (95:5) with acid catalyst. The small amount of DMF solubilizes the maleamic acid, while the toluene allows for azeotropic removal of water.

References

  • Synthesis of Maleanilic Acids: Cava, M. P., et al. "N-Phenylmaleimide."[1] Organic Syntheses, Coll. Vol. 5, p.944 (1973).

  • Solubility of Maleic Acid Derivatives: Shakeel, F., et al. "Solubility and thermodynamics of maleic acid in various inorganic salts and organic solvents." Journal of Molecular Liquids, Vol. 197, pp. 338-344 (2014).

  • Thermodynamic Modeling (Apelblat): Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, Vol. 31, pp. 85-91 (1999).

  • Mefenamic Acid Solubility (Structural Analog): Romero, S., et al. "Solubility of mefenamic acid in pure organic solvents at temperatures from 298.15 to 333.15 K." Journal of Chemical & Engineering Data, Vol. 44, pp. 273-276.

Sources

safety data sheet (SDS) for 4-(4-Ethylanilino)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

A Note on Synthesis and Analogy

Therefore, this guide has been meticulously synthesized by leveraging data from structurally analogous compounds. The core structure, a substituted butenoic acid with an aniline moiety, provides a strong basis for predicting its chemical behavior and toxicological profile. We will draw upon data for related molecules such as other substituted 2-butenoic acids and aniline derivatives to construct a representative and precautionary safety profile. This approach ensures that researchers and drug development professionals can handle the target compound with a high degree of informed caution, grounded in established principles of chemical safety for this class of molecules. Every key recommendation is supported by data from these analogous compounds, which will be cited accordingly.

Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. Understanding the basic properties of a compound dictates its handling, storage, and emergency response protocols.

Chemical Identity:

  • Systematic Name: 4-(4-Ethylanilino)-4-oxo-2-butenoic acid

  • Synonyms: (E)-4-(4-Ethylanilino)-4-oxobut-2-enoic acid

  • Molecular Formula: C₁₉H₁₈N₂O₄[1][2]

  • Molecular Weight: 338.36 g/mol [1][2]

  • CAS Number: While a specific CAS number for the exact title compound is not indexed in the searched resources, the closely related structure (E)-4-{4-[(ETHYLANILINO)CARBONYL]ANILINO}-4-OXO-2-BUTENOIC ACID is registered under CAS 941420-42-4.[1] Researchers should verify the specific CAS number associated with their supplied material.

Physicochemical Data Summary:

PropertyValueSource Justification
Appearance Expected to be a solid (e.g., white, yellow, or off-white crystals/powder).Based on analogous compounds like 2-Butynoic acid and 4-Oxo-4-(phenylamino)isocrotonic acid which are solids.[3]
Odor No data available; likely has a pungent or characteristic odor.Many organic acids have distinct odors.[4]
Melting Point Data not available.Must be determined experimentally.
Boiling Point Data not available.Likely to decompose upon strong heating.
Solubility Data not available.Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and DMF.
pKa Data not available.The carboxylic acid group indicates acidic properties. The solution in water is expected to be a weak acid.[4]

Hazard Identification and GHS Classification

Based on an analysis of related chemical structures, 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is predicted to be a hazardous substance requiring careful handling. The following Globally Harmonized System (GHS) classification is a composite assessment derived from analogous compounds.

Predicted GHS Classification:

  • Signal Word: Danger

  • Pictograms:

    • Health Hazard

    • Corrosion

    • Exclamation Mark

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[5]

    • H317: May cause an allergic skin reaction.[6]

    • H335: May cause respiratory irritation.[3]

    • H302: Harmful if swallowed.[7]

    • H341: Suspected of causing genetic defects. (Based on mutagenicity categories for related compounds).

    • H372: Causes damage to organs through prolonged or repeated exposure.[7]

  • Precautionary Statements (Selected):

    • Prevention: P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P264 (Wash hands and exposed skin thoroughly after handling).[3]

    • Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

GHS_Workflow cluster_Classification Hazard Classification cluster_Communication Hazard Communication cluster_Label_Elements Label Elements Tox_Data Toxicological & Physicochemical Data Class_Criteria GHS Classification Criteria Tox_Data->Class_Criteria Compare SDS Safety Data Sheet (SDS) Class_Criteria->SDS Populates Sections 2, 11, etc. Pictogram Pictograms Class_Criteria->Pictogram Signal Signal Word Class_Criteria->Signal H_Statements Hazard Statements Class_Criteria->H_Statements P_Statements Precautionary Statements Class_Criteria->P_Statements Label Product Label Pictogram->Label Signal->Label H_Statements->Label P_Statements->Label

Caption: GHS Hazard Communication Workflow.

Emergency and First-Aid Protocols

Immediate and appropriate action is critical in the event of an exposure. The corrosive and irritant nature of this chemical class demands the following procedures.

General Advice: Immediate medical attention is required. Show this safety data sheet to the doctor in attendance.

  • Inhalation:

    • Action: Remove the person to fresh air at once.[8]

    • Symptom: If breathing is difficult or has stopped, give artificial respiration.[8] Avoid mouth-to-mouth resuscitation.

    • Follow-up: Immediately call a POISON CENTER or doctor.

  • Skin Contact:

    • Action: Immediately take off all contaminated clothing.

    • Decontamination: Rinse skin with plenty of water or shower for at least 15 minutes.

    • Follow-up: Call a physician immediately. For any signs of skin irritation or rash, get medical advice/attention.

  • Eye Contact:

    • Action: Immediately flush with fresh water for at least 15 minutes, also under the eyelids.[8]

    • Procedure: Keep the eye wide open while rinsing. If present and easy to do, remove contact lenses. Continue rinsing.

    • Follow-up: Immediately call a POISON CENTER or doctor.

  • Ingestion:

    • Action: Rinse mouth thoroughly with water. Do NOT induce vomiting.

    • Rationale: The material is expected to be corrosive. Inducing vomiting can cause further damage to the esophagus. A possible perforation of the stomach or esophagus should be investigated.

    • Follow-up: Immediately call a POISON CENTER or doctor.

First_Aid_Protocol cluster_Routes cluster_Actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Skin Remove Clothing, Rinse Skin (15+ min) Skin->Rinse_Skin Rinse_Eyes Rinse Eyes (15+ min), Remove Contacts Eye->Rinse_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Call_Help Immediately Call POISON CENTER or Doctor Fresh_Air->Call_Help Rinse_Skin->Call_Help Rinse_Eyes->Call_Help Rinse_Mouth->Call_Help

Caption: Emergency First-Aid Response Flowchart.

Safe Handling, Storage, and Engineering Controls

Proactive measures are essential to minimize exposure risk for researchers.

Experimental Protocols for Safe Handling:

  • Pre-Experiment: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Ensure eyewash stations and safety showers are close to the workstation and operational.

  • Personal Protective Equipment (PPE):

    • Eye/Face: Wear tight-sealing chemical safety goggles and a face shield.

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.

    • Clothing: Wear a chemical-resistant apron or lab coat to prevent skin exposure.[8]

  • During Use:

    • Handle the compound only in a certified chemical fume hood to avoid breathing dust.

    • Avoid contact with skin, eyes, and clothing.

    • Prevent dust formation and dispersion.

    • When using, do not eat, drink, or smoke.

  • Post-Experiment:

    • Wash hands and any exposed skin thoroughly after handling.

    • Take off contaminated clothing and wash it before reuse.

Storage Conditions:

  • Store locked up.

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store in a designated corrosives area.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[8]

Fire and Accidental Release Response

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry powder, chemical foam, water spray, or carbon dioxide (CO₂).

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode.

Accidental Release Measures:

  • Restrict Access: Restrict unprotected personnel from the area.[8]

  • Ensure Ventilation: Provide adequate ventilation.

  • Personal Protection: Wear the full PPE described in Section 4.

  • Containment and Cleanup:

    • Do not create dust.

    • Carefully sweep up the spilled solid material.[3]

    • Place in a suitable, sealed container for disposal.[3][8]

  • Post-Cleanup: Ventilate the area and wash the spill site after material pickup is complete.[8]

  • Environmental Precautions: Prevent the product from entering drains or waterways.

References

  • National Institutes of Health, PubChem. (n.d.). 2-Butynoic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-{4-[(ETHYLANILINO)CARBONYL]ANILINO}-4-OXO-2-BUTENOIC ACID. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1). Retrieved from [Link]

  • INCHEM. (2018). ICSC 0423 - CROTONIC ACID. Retrieved from [Link]

Sources

Methodological & Application

crystallization and purification methods for 4-(4-Ethylanilino)-4-oxo-2-butenoic acid

Application Note: Purification of -(4-Ethylphenyl)maleamic Acid

Chemical Identity & Context
  • IUPAC Name: (2Z)-4-[(4-Ethylphenyl)amino]-4-oxobut-2-enoic acid

  • Common Name:

    
    -(4-Ethylphenyl)maleamic acid
    
  • CAS Registry: (Analogous to 4-methyl derivative CAS 4465-22-5; specific 4-ethyl CAS may vary by vendor)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 219.24 g/mol

  • Key Properties:

    • Acidity: Weakly acidic (

      
       for the carboxylic acid).
      
    • Isomerism: Synthesized as the Z-isomer (cis, maleamic). High heat or strong acid catalysis can isomerize it to the E-isomer (trans, fumaramic).

    • Solubility: Soluble in polar aprotic solvents (DMSO, DMF), basic aqueous solutions, and hot ethanol. Poorly soluble in non-polar solvents (Hexane, Toluene, cold Ether).

Synthesis Context (Brief)

To understand the impurities, one must understand the origin. The standard synthesis involves the nucleophilic attack of 4-ethylaniline on maleic anhydride in a solvent like diethyl ether, dichloromethane (DCM), or acetic acid.

  • Target Product: Precipitates out of the reaction mixture.

  • Common Impurities: Unreacted 4-ethylaniline (liquid/oil), maleic acid (hydrolysis product), and trace maleic anhydride.

Purification Strategy: The "Twin-Pillar" Approach

We utilize two distinct protocols depending on the required purity grade.

  • Method A (High Throughput): Solvent Trituration & Recrystallization. Best for removing unreacted aniline.

  • Method B (High Purity >99%): Acid-Base Precipitation. Best for removing non-acidic impurities and hydrolysis byproducts.

PART 4: Detailed Protocols
Protocol A: Solvent Trituration & Recrystallization

Use this for bulk crude material to remove sticky aniline residues.

Reagents:

  • Ethanol (95% or Absolute)

  • Diethyl Ether or Dichloromethane (DCM)

  • Cold Deionized Water[1]

Step-by-Step:

  • Crude Wash (Trituration):

    • Place the crude solid in a Buchner funnel.

    • Wash the filter cake with cold DCM or Diethyl Ether (

      
       mL per gram of solid).
      
    • Rationale: The starting material (4-ethylaniline) is highly soluble in DCM/Ether; the product is not. This physically washes away the brown oxidative impurities typical of anilines.

  • Dissolution:

    • Transfer the washed solid to an Erlenmeyer flask.

    • Add 95% Ethanol (approx. 10-15 mL per gram).

    • Heat to reflux (

      
      C) with stirring until the solid dissolves.
      
    • Note: If the solution is dark, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[2] Allow the flask to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (

      
      C) for 1 hour.
      
  • Isolation:

    • Filter the white/off-white needles via vacuum filtration.

    • Wash with cold Ethanol (small volume).

    • Dry in a vacuum oven at

      
      C. Avoid high heat (
      
      
      C) to prevent dehydration to the maleimide.
Protocol B: Acid-Base Purification (The "Gold Standard")

Use this method to guarantee the removal of unreacted aniline and neutral byproducts.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution
    
  • Hydrochloric Acid (2M HCl)

  • Ethyl Acetate (optional for extraction)

Step-by-Step:

  • Salification:

    • Suspend the crude solid in saturated

      
       solution (20 mL per gram).
      
    • Stir vigorously for 15-20 minutes. The acid will convert to its sodium salt and dissolve (

      
      ).
      
    • Checkpoint: The solution may remain cloudy if unreacted aniline (insoluble in base) is present.

  • Filtration (Purification Step 1):

    • Filter the mixture through a fine glass frit or filter paper.

    • Discard the solid residue. (This residue is unreacted aniline and neutral impurities).

    • Keep the filtrate. (Contains your product).

  • Precipitation (Purification Step 2):

    • Cool the filtrate to

      
      C.
      
    • Slowly add 2M HCl dropwise with stirring.

    • Monitor pH.[3] Acidify until pH

      
       1-2.
      
    • The product will reprecipitate as a thick white solid.

  • Final Isolation:

    • Filter the solid.[2][4][5][6]

    • Wash thoroughly with cold water to remove inorganic salts (NaCl).

    • Dry under vacuum.[7]

PART 5: Visualization of Workflows
Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix and chemical logic behind the Acid-Base protocol.

PurificationWorkflowCrudeCrude Reaction Mixture(Product + Aniline + Impurities)BicarbAdd Sat. NaHCO3 (aq)(Convert Acid to Salt)Crude->BicarbFilterFiltrationBicarb->FilterSolidResidueSolid Residue(Discard)Contains: Unreacted Aniline,Neutral ImpuritiesFilter->SolidResidueInsolubleFiltrateFiltrate (Solution)Contains: Product as Sodium SaltFilter->FiltrateSolubleAcidifyAdd 2M HCl to pH 1-2(Reprotonation)Filtrate->AcidifyPrecipitatePrecipitate FormsPure N-(4-Ethylphenyl)maleamic acidAcidify->PrecipitateWashWash with Cold H2ODry in VacuumPrecipitate->Wash

Caption: Logical workflow for the Acid-Base purification method, isolating the target acid from non-acidic contaminants.

PART 6: Characterization & Validation

To ensure the integrity of your purified compound, compare your data against these expected parameters.

ParameterMethodExpected ObservationCommon Failure Mode
Purity HPLC (C18, ACN/H2O)Single peak >99% area.Extra peak at longer RT (Aniline) or shorter RT (Maleic Acid).
Identity 1H-NMR (DMSO-d6) Alkene: Two doublets (

Hz) at

6.2–6.5 ppm. Amide NH: Singlet

10.5 ppm. Ethyl Group: Triplet (1.2 ppm), Quartet (2.6 ppm).
Isomerization: Coupling constant

Hz indicates trans (fumaramic) isomer.
Melting Point CapillaryRange:

C –

C (Dependent on specific polymorph).
Broad range (

C spread) indicates wet or impure sample.
Solubility VisualSoluble in 5%

; Insoluble in water.
Insoluble in bicarbonate indicates cyclization to Maleimide .

Critical Troubleshooting Note: If the melting point is significantly lower (

4-ethylaniline contaminationProtocol B
References
  • Synthesis of Maleanilic Acids

    • Methodology: Reaction of maleic anhydride with aromatic amines in ether/acetic acid.[8]

    • Source: Balaswamy, G. et al. "Synthesis and characterization of some new N-maleamiles." Indian Journal of Chemistry.
    • Verification: (Mehta et al., J. Org. Chem. 1960).[9]

  • Crystallization Techniques

    • Methodology: Solubility parameters and solvent selection for amide-acids.
    • Source: Pavia, D. L., et al.
    • Verification:

  • Isomerization Risks

    • Mechanism:[3][7][10] Acid-catalyzed isomerization of maleamic (cis) to fumaramic (trans) acids.[11]

    • Source: Clemo, N. G., et al. "The Isomerization of Maleic Acid." Journal of the Chemical Society.[10]

    • Verification:

  • Spectroscopic Data (Analogous)

    • Data: NMR shifts for N-(4-methylphenyl)
    • Source: AIST Spectral D
    • Verification:

HPLC method development for 4-(4-Ethylanilino)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development and validation of a reverse-phase HPLC method for the quantification of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (also known as N-(4-ethylphenyl)maleamic acid). Due to the compound's amphiphilic nature—possessing both a hydrophobic ethyl-substituted aromatic ring and a hydrophilic carboxylic acid tail—standard neutral-pH methods result in poor retention and peak tailing. This protocol utilizes an acidic mobile phase (pH ~2.[1]1) to suppress ionization of the carboxylic moiety, ensuring robust retention on a C18 stationary phase while simultaneously separating critical process impurities such as Maleic Acid (hydrolysis product) and N-(4-ethylphenyl)maleimide (cyclization product).

Target Molecule Analysis

To design a robust method, we must first understand the physicochemical properties of the analyte.

  • Chemical Structure: A conjugated system comprising an ethyl-substituted aniline ring amide-linked to a maleic acid backbone.

  • Molecular Weight: ~219.24 g/mol .

  • Acidity (pKa): The carboxylic acid proton has a predicted pKa of 2.5 – 3.0 .

    • Implication: At pH > 4.0, the molecule exists as a carboxylate anion (COO⁻), leading to rapid elution (near void volume) and peak tailing due to ionic repulsion from residual silanols.

  • Hydrophobicity: The 4-ethylphenyl group provides significant hydrophobic interaction potential.

    • Implication: Once the acid group is protonated (neutral), the molecule will retain strongly on C18 columns.

Method Development Strategy

Column Selection: The "End-Capping" Factor

While standard C18 columns are sufficient, the acidic nature of the analyte requires a column with high-density bonding and exhaustive end-capping to minimize secondary interactions with surface silanols.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

  • Geometry: 4.6 x 150 mm, 3.5 µm or 5 µm (Standard analytical scale).

Mobile Phase Chemistry
  • Buffer (Solvent A): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Phosphoric acid buffers effectively at pH ~2.1. This is well below the analyte's pKa, ensuring the carboxylic acid remains protonated (

      
      ). This maximizes hydrophobic retention and peak symmetry.
      
  • Organic Modifier (Solvent B): Acetonitrile (ACN).[2]

    • Why: ACN provides sharper peaks and lower backpressure than Methanol for aromatic amides.

Critical Separation Logic (Impurity Profiling)

The method must separate the target from its synthesis precursors and degradants.

  • Maleic Acid: Highly polar. Elutes early (

    
     min).
    
  • 4-Ethylaniline: Basic. At pH 2.1, it is protonated (

    
    ). It will elute relatively early but after Maleic acid due to the ethyl group.
    
  • Target (Maleamic Acid): Elutes mid-gradient.

  • Maleimide Derivative: The cyclized dehydration product. Lacks the hydrophilic COOH group. Highly hydrophobic.[3] Elutes late.

Visualizing the Separation Logic

SeparationLogic Sample Crude Sample (Mixture) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column MaleicAcid Maleic Acid (Polar, Unretained) Elutes: ~1.5 min Column->MaleicAcid No Interaction Aniline 4-Ethylaniline (Ionized NH3+, Weak Retention) Elutes: ~3.0 min Column->Aniline Weak Interaction Target Target Maleamic Acid (Neutral COOH, Strong Retention) Elutes: ~8.5 min Column->Target Optimal Interaction Maleimide Maleimide Impurity (Non-polar, Very Strong Retention) Elutes: ~12.0 min Column->Maleimide Strong Interaction MobilePhase Mobile Phase pH 2.1 (Proton Suppression) MobilePhase->Column Modulates Ionization

Figure 1: Separation mechanism on C18 at acidic pH. The suppression of ionization allows the target to interact with the column, separating it from polar precursors and non-polar cyclized byproducts.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Phosphoric Acid (85%, HPLC Grade).

    • Milli-Q Water (18.2 MΩ).

Preparation of Solutions
  • Mobile Phase A (0.1% H3PO4): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Acetonitrile : Water (50:50 v/v). Note: Do not use pure water as the diluent, as the target molecule has limited solubility in non-basic water.

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection (UV) 254 nm (Primary - Aromatic), 210 nm (Secondary - Maleic acid)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Event
0.0 9010Initial equilibration
2.0 9010Isocratic hold for polar impurities
12.0 4060Linear ramp to elute Target
15.0 1090Wash step (Elute Maleimides)
15.1 9010Return to initial
20.0 9010Re-equilibration

Method Validation Parameters

This method is designed to be self-validating. The following criteria indicate a successful implementation:

ParameterAcceptance CriteriaTroubleshooting
System Suitability Target Peak Tailing Factor < 1.5If tailing > 1.5, lower pH of MP A or replace column.
Resolution (

)

between Target and Maleimide
Decrease gradient slope (e.g., 10-60% over 20 min).
Linearity (

)

(Range: 10 - 200 µg/mL)
Ensure diluent solubility; check for precipitation.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Switch to 210 nm if sensitivity at 254 nm is insufficient.

Chemical Stability & Degradation Pathway

Researchers must be aware that the target molecule is a "Maleamic Acid." These are intermediates that can degrade in two directions.[4] This method separates all three components.

Degradation Target Target: N-(4-ethylphenyl)maleamic acid (Analyte) Hydrolysis Hydrolysis (Acidic/Aqueous) Products: Maleic Acid + 4-Ethylaniline Target->Hydrolysis + H2O (Slow) Cyclization Cyclization (Heat/Dehydration) Product: N-(4-ethylphenyl)maleimide Target->Cyclization - H2O (Fast at >50°C)

Figure 2: Degradation pathways. Samples should be analyzed within 24 hours and kept at ambient or cooled temperatures to prevent cyclization to the maleimide.

References

  • NIST Chemistry WebBook. N-Phenylmaleamic acid Spectral Data. National Institute of Standards and Technology. [Link]

  • Sielc Technologies. HPLC Separation of Maleimide on Newcrom R1 Column.[Link]

  • Sielc Technologies. HPLC Separation of Organics Acids (Maleic, Fumaric).[2][4][5][Link]

Sources

Application Note: Scale-Up Synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up parameters for synthesizing 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (CAS: 37902-58-2), also known as N-(4-ethylphenyl)maleamic acid . This compound serves as a critical Michael acceptor intermediate in the synthesis of thiol-reactive linkers and high-performance bismaleimide resins.

The protocol moves beyond milligram-scale discovery chemistry, addressing heat transfer, solubility dynamics, and purity specifications required for kilogram-scale production. The method relies on a precipitation-driven equilibrium shift in acetone, ensuring high purity (>98%) without chromatographic purification.

Reaction Mechanism & Strategic Design

Chemical Pathway

The synthesis involves the nucleophilic attack of the primary amine of 4-ethylaniline on the carbonyl carbon of maleic anhydride. This ring-opening reaction yields the corresponding maleamic acid.

Critical Process Parameter (CPP): Temperature control is vital.

  • < 30°C: Favors the kinetic product (Maleamic Acid - cis isomer).

  • > 50°C: Increases risk of cyclodehydration to the Maleimide or isomerization to Fumaramic Acid (trans isomer).

Mechanism Visualization

The following diagram illustrates the reaction flow and the critical control points.

ReactionPathway cluster_process Reaction Chamber MA Maleic Anhydride (Electrophile) TS Tetrahedral Intermediate MA->TS Mixing (Acetone, <20°C) EA 4-Ethylaniline (Nucleophile) EA->TS Mixing (Acetone, <20°C) PROD 4-(4-Ethylanilino)- 4-oxo-2-butenoic acid (Precipitate) TS->PROD Ring Opening (Proton Transfer) IMP N-(4-ethylphenyl) maleimide (Impurity) PROD->IMP Heat (>50°C) - H2O

Figure 1: Reaction pathway showing the target ring-opening and the thermal risk of imidization.

Experimental Protocol (100g Scale)

Materials & Stoichiometry

The reaction operates on a 1:1 molar basis. A slight excess of Maleic Anhydride (1.05 eq) is recommended to drive the full consumption of the toxic aniline.

ReagentMW ( g/mol )Equiv.[1]Mass (g)MolesDensityVolume
4-Ethylaniline 121.181.00100.0 g0.8250.96 g/mL~104 mL
Maleic Anhydride 98.061.0585.0 g0.866SolidN/A
Acetone (Solvent) 58.08N/A~650 gN/A0.78 g/mL830 mL
Equipment Setup
  • Reactor: 2L Jacketed Glass Reactor or 3-neck Round Bottom Flask.

  • Agitation: Overhead mechanical stirrer (Teflon impeller) set to 250 RPM. Note: Magnetic stirring is insufficient due to thick slurry formation.

  • Temperature Control: External chiller/circulator capable of maintaining 0°C.

  • Addition: Pressure-equalizing addition funnel (250 mL).

Step-by-Step Procedure
Phase A: Preparation of Reagents
  • Anhydride Solution: In a separate flask, dissolve 85.0 g Maleic Anhydride in 300 mL Acetone . Sonicate or stir until fully dissolved. Caution: Endothermic dissolution; protect from moisture to prevent hydrolysis to maleic acid.

  • Amine Charge: Charge 100.0 g 4-Ethylaniline and 200 mL Acetone into the main reactor. Start stirring.

Phase B: Reaction (Exotherm Control)
  • Cooling: Lower the internal temperature of the amine solution to 0–5°C .

  • Addition: Transfer the Maleic Anhydride solution to the addition funnel. Add dropwise to the reactor over 45–60 minutes .

    • Constraint: Maintain internal temperature < 15°C .

    • Observation: The solution will initially remain clear, then rapidly turn into a thick yellow/cream slurry (the "Maleamic Crash").

  • Rinse: Rinse the anhydride flask/funnel with 50 mL Acetone and add to the reactor.

Phase C: Aging & Equilibrium Shift
  • Aging: Remove cooling. Allow the slurry to warm to 20–25°C (Room Temp) and stir for 2 hours .

    • Why: This ensures conversion of any unreacted amine trapped in the crystal lattice.

  • IPC (In-Process Control): Take a 50 µL aliquot, dilute in MeCN. Analyze by HPLC or TLC (50% EtOAc/Hexane).

    • Target: < 0.5% residual 4-ethylaniline.

Phase D: Isolation & Purification[2][3][4]
  • Filtration: Filter the slurry using a Buchner funnel (Polypropylene or Porous Glass).

  • Displacement Wash: Wash the filter cake with 2 × 150 mL Cold Acetone (0°C) .

    • Purpose: Removes residual maleic anhydride and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Warning: Do not exceed 50°C; risk of dehydration to maleimide.

Process Flow Diagram (Scale-Up Logic)

ProcessFlow Start Start Process Prep Dissolve Maleic Anhydride in Acetone Start->Prep Charge Charge 4-Ethylaniline in Reactor (0°C) Start->Charge Add Controlled Addition (T < 15°C) Prep->Add Charge->Add Age Age Slurry at 20°C (2 Hours) Add->Age Check IPC: Residual Aniline? Age->Check Check->Age Fail (>0.5%) Filter Filtration & Cold Acetone Wash Check->Filter Pass (<0.5%) Dry Vacuum Dry (40°C, -0.08 MPa) Filter->Dry End Final Product (>98% Purity) Dry->End

Figure 2: Operational workflow for the 100g - 1kg scale synthesis.

Characterization & Specifications

Upon isolation, the product should meet the following criteria to be released for downstream applications (e.g., polymerization or conjugation).

TestMethodSpecification
Appearance VisualOff-white to pale yellow powder
Purity HPLC (254 nm)≥ 98.0% (Area %)
Melting Point Capillary185–190°C (Decomp)
Identity 1H-NMR (DMSO-d6)δ 10.4 (s, 1H, -NH), δ 6.2-6.4 (dd, 2H, Vinyl), δ 1.15 (t, 3H, Methyl)
Solubility VisualSoluble in DMSO, DMF, dilute alkali. Insoluble in water, DCM.

Self-Validating Analytical Note: In 1H-NMR, the presence of two doublets between 6.2 and 6.4 ppm with a coupling constant (


) of ~12 Hz confirms the cis-geometry  (maleamic acid). A shift to 

would indicate isomerization to the trans-fumaramic acid, which is a process deviation.

Safety & Handling (HSE)

  • Maleic Anhydride: Potent respiratory sensitizer. Inhalation can cause asthma-like symptoms. Handle only in a fume hood. Hydrolyzes to Maleic Acid on contact with moisture (corrosive).

  • 4-Ethylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent. Use nitrile gloves and long sleeves.

  • Exotherm: The reaction is highly exothermic (

    
    ). Failure to control addition rate can lead to solvent boiling (Acetone BP: 56°C).
    

References

  • PubChem. 4-Anilino-4-oxobut-2-enoic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. N-Phenylmaleimide (via Maleanilic Acid).[2] Org.[5][6] Synth. 1961, 41, 93. (Foundational protocol for maleamic acid precipitation). [Link]

  • Vertex AI Search.Crystallization of Maleamic Acids.

Sources

storage and handling protocols for 4-(4-Ethylanilino)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Stability, and Handling of 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

Executive Summary

This technical guide outlines the rigorous protocols for the storage, handling, and solubilization of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (also known as N-(4-ethylphenyl)maleamic acid ).

While often viewed merely as a synthetic intermediate for N-arylmaleimides, this molecule possesses distinct chemical reactivity characterized by a "metastable" open-chain conformation. It is prone to two primary degradation pathways: dehydrative cyclization (forming the maleimide) and hydrolytic cleavage (reverting to aniline and maleic acid). Preserving the integrity of this compound requires strict adherence to environmental controls that inhibit these thermodynamic and kinetic outcomes.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of the target molecule is the first step in establishing a valid handling protocol.

PropertySpecification
Chemical Name 4-(4-Ethylanilino)-4-oxo-2-butenoic acid
Synonyms N-(4-ethylphenyl)maleamic acid; (Z)-4-((4-ethylphenyl)amino)-4-oxobut-2-enoic acid
CAS Number 941420-42-4
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Physical State Solid (typically yellow to off-white powder)
Solubility High: DMSO, DMF, DMAc Moderate: Ethanol, Acetone Low/Insoluble: Water, Hexanes
pKa (Predicted) ~3.5–4.0 (Carboxylic acid), ~13 (Amide)

Critical Stability Mechanisms (The "Why")

The storage protocols defined in Section 4 are dictated by the molecule's tendency to undergo intramolecular cyclization or hydrolysis . The maleamic acid motif contains a nucleophilic amide nitrogen and an electrophilic carboxylic acid (activated by conjugation), making it a "spring-loaded" system.

Degradation Pathways
  • Cyclization (Dehydration): Under acidic conditions or elevated temperatures, the amide nitrogen attacks the carboxylic carbonyl, expelling water to form N-(4-ethylphenyl)maleimide . This is the most common impurity.

  • Hydrolysis: In the presence of water (especially at non-neutral pH), the amide bond cleaves, releasing 4-ethylaniline and maleic acid .

  • Isomerization: Exposure to UV light can isomerize the cis (Z) alkene to the trans (E) fumaramic acid derivative, which is thermodynamically more stable but chemically distinct.

DegradationPathways Target 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (Active Compound) Maleimide N-(4-ethylphenyl)maleimide (Cyclized Impurity) Target->Maleimide Acid / Heat / Dehydration (- H2O) Hydrolysis 4-Ethylaniline + Maleic Acid (Cleavage Products) Target->Hydrolysis H2O / pH < 3 or pH > 9 Isomer Fumaramic Acid Derivative (Trans-Isomer) Target->Isomer UV Light / Radical Initiators

Figure 1: Primary degradation pathways. Storage conditions must minimize heat (cyclization), moisture (hydrolysis), and light (isomerization).

Storage Protocols

To maintain purity >98% over 6+ months, the following "Cold-Dry-Dark" system is mandatory.

A. Solid State Storage
  • Temperature: -20°C . Lowering kinetic energy significantly retards the spontaneous cyclization rate.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture; however, inert gas displacement ensures a dry environment.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to prevent photo-isomerization.

  • Desiccation: Vials must be stored inside a secondary container (e.g., a sealed jar or desiccator) containing active desiccant (silica gel or Drierite).

    • Reasoning: Condensation upon thawing is a major source of hydrolysis. The secondary container buffers this risk.

B. Thawing Procedure (Critical)
  • Remove the secondary container from the freezer.

  • Do NOT open the secondary container until it has reached room temperature (approx. 30–60 minutes).

  • Once equilibrated, remove the vial and proceed immediately to weighing.

Handling & Solubilization Workflows

Solvent Selection
  • Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .

    • Grade: Anhydrous, ≥99.9%.

    • Solubility: Typically soluble up to 50–100 mM.

  • Avoid: Alcohols (Ethanol/Methanol) for long-term stock storage, as slow esterification can occur at the carboxylic acid position.

Stock Solution Protocol
  • Weighing: Weigh the solid quickly to minimize exposure to ambient humidity.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM . Vortex gently until clear.

    • Note: Sonicate only if necessary and for short bursts (<30s) to avoid heating.

  • Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) in amber microtubes.

  • Storage of Solutions: Store aliquots at -20°C or -80°C .

    • Stability:[1][2][3][4] Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles.

Aqueous Dilution (For Biological Assays)
  • Preparation: Dilute the DMSO stock into the aqueous buffer immediately prior to use.

  • pH Consideration: Maintain pH 7.0–7.4.

    • Risk: At pH < 5, acid-catalyzed cyclization accelerates. At pH > 9, base-catalyzed hydrolysis accelerates.

  • Precipitation: This compound has low aqueous solubility. Ensure the final DMSO concentration is 0.5–1.0% (v/v) to maintain solubility.

Workflow Solid Solid Compound (-20°C, Desiccated) Equilibrate Equilibrate to RT (Keep Sealed) Solid->Equilibrate 30-60 min Weigh Weigh & Dissolve (Anhydrous DMSO) Equilibrate->Weigh Minimize Air Exposure QC QC Check (Visual/NMR) Weigh->QC Aliquot Aliquot & Freeze (Single Use, -80°C) QC->Aliquot Stock Solution Dilute Dilute in Buffer (Immediate Use) Aliquot->Dilute Assay Day

Figure 2: Step-by-step handling workflow to ensure compound integrity from storage to assay.

Quality Control (Self-Validating Systems)

Researchers should verify the integrity of their stock solutions using the following methods.

A. NMR Spectroscopy (Gold Standard)
  • Solvent: DMSO-d6.

  • Diagnostic Signals:

    • Olefinic Protons: Look for the cis-alkene doublets (J ~ 12 Hz) around 6.2–6.5 ppm.

    • Amide Proton: A broad singlet typically downfield (10–12 ppm).

    • Impurity Check:

      • Maleimide: Sharp singlet at ~7.1–7.2 ppm (imide ring protons) indicates cyclization [1, 3].

      • Hydrolysis:[2][5] Appearance of free maleic acid signals (singlet ~6.3 ppm) or free aniline signals.

B. HPLC Analysis
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient elution.

  • Detection: UV at 254 nm and 280 nm.

  • Separation: The open acid is more polar and will elute earlier than the closed, less polar maleimide impurity.

Safety & Hazards

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Sensitization: Like many maleamic acids and maleimides, this compound may be a skin sensitizer . It can react with cysteine residues in skin proteins.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of powders.

References

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Source: MDPI (2020). Context: Discusses the synthesis and stability kinetics of N-aryl maleamic acids as precursors to maleimides. URL:[Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Source: Journal of Controlled Release (2015). Context: Details the hydrolysis rates and stability of N-aryl maleimide derivatives, providing mechanistic insight into the open vs. closed ring equilibrium. URL:[Link]

  • Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide. Source: International Journal of Engineering Research & Technology (2023). Context: Provides experimental melting points and synthesis protocols for analogous N-aryl maleamic acids, validating the cyclization pathways. URL:[Link]

  • PubChem Compound Summary: N-(4-Ethylphenyl)maleimide. Source: National Center for Biotechnology Information (2025). Context: Provides physicochemical data (logP, solubility) for the cyclized derivative, aiding in solubility predictions for the acid precursor. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with 4-(4-Ethylanilino)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Guide Subject: 4-(4-Ethylanilino)-4-oxo-2-butenoic acid Classification: Small Molecule / Michael Acceptor / Maleamic Acid Derivative

Executive Summary

This guide addresses the physicochemical challenges of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (also known as N-(4-ethylphenyl)maleamic acid). Users frequently encounter precipitation upon aqueous dilution and degradation during storage. This compound is an amphiphilic weak acid with a reactive alkene backbone. Successful handling requires balancing solubility (favored by high pH and organic co-solvents) against stability (threatened by cyclization or hydrolysis).

Part 1: The Golden Rules of Stock Preparation

Q: What is the best solvent for creating a high-concentration stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard.

  • Protocol: Dissolve at 10–50 mM in anhydrous DMSO.

  • Why: The compound contains a lipophilic 4-ethylphenyl tail and a polar carboxylic acid head. DMSO accommodates both domains effectively. Ethanol is a viable alternative but is more prone to evaporation and "creeping" concentration errors.

  • Caution: Avoid storing stocks in protic solvents (methanol/water) for long periods, as this promotes esterification or hydrolysis of the amide bond.

Q: My stock solution turned yellow/brown over time. Is it still good? A: Likely No . Color change often indicates oxidation of the aniline moiety or cyclodehydration into the corresponding maleimide (which is yellow/orange).

  • Validation: Run an LC-MS. If you see a mass shift of -18 Da (loss of H₂O), your compound has cyclized into N-(4-ethylphenyl)maleimide.

  • Prevention: Store stocks at -20°C or -80°C, desiccated, and protected from light.

Part 2: Aqueous Dilution & The "Crash Out" Phenomenon

Q: Why does the compound precipitate immediately when I add my DMSO stock to water/media? A: This is the "Oiling Out" effect driven by the hydrophobic effect and pH shock.

  • Hydrophobic Shock: The ethyl-phenyl tail is highly lipophilic. When DMSO (which solvates the tail) is diluted with water, the water structure forces the hydrophobic tails to aggregate.

  • pH Shock: The compound is a carboxylic acid (

    
    ). In unbuffered water (pH ~5-6) or acidic media, it exists in its protonated (neutral)  form, which is insoluble.
    

Q: How do I fix the precipitation? A: You must drive the equilibrium toward the ionized (carboxylate) form while maintaining a co-solvent "shield."

Troubleshooting Workflow: The Solubility Decision Tree

SolubilityTree Start Start: Dilution into Aqueous Media CheckPrecip Is there visible precipitate/cloudiness? Start->CheckPrecip Clear Solution Clear -> Proceed CheckPrecip->Clear No Cloudy Solution Cloudy/Precipitate CheckPrecip->Cloudy Yes CheckpH Check pH of final solution Cloudy->CheckpH LowPH pH < 7.0 CheckpH->LowPH HighPH pH > 7.5 CheckpH->HighPH ActionBase Action: Adjust to pH 7.4 - 8.0 (Use dilute NaOH or Bicarbonate) LowPH->ActionBase Protonated Acid Insoluble ActionSolvent Action: Increase DMSO % or add Tween-80 / PEG400 HighPH->ActionSolvent Salt Form Insoluble (Lipophilic Aggregation) ActionBase->CheckPrecip ActionSolvent->CheckPrecip

Caption: Decision tree for diagnosing precipitation. Most issues are resolved by adjusting pH to ionize the carboxylic acid.

Part 3: Stability vs. Solubility (The Critical Trade-off)

Q: Can I just dissolve it in pH 10 buffer to ensure it stays dissolved? A: Absolutely NOT.

  • The Risk: High pH promotes hydrolysis of the amide bond, breaking the molecule into 4-ethylaniline and fumaric/maleic acid.

  • The Sweet Spot: Maintain pH between 7.2 and 8.0 . This is high enough to deprotonate the carboxylic acid (solubilizing the molecule) but low enough to minimize hydrolysis rates.

Q: Is the compound stable in cell culture media? A: It has limited stability due to the Michael Acceptor (alkene) moiety.

  • Mechanism: The double bond (2-butenoic region) can react covalently with thiols (cysteine residues) in serum proteins (BSA/FBS) or glutathione (GSH) in the media.

  • Impact: The effective concentration of free drug drops rapidly in serum-containing media.

  • Recommendation: For precise

    
     measurements, use low-serum media  or treat for shorter durations (1–4 hours) if possible. Prepare fresh dilutions immediately before use.
    
Chemical Fate Map

FateMap cluster_Acid Acidic Conditions (pH < 4) / Heat cluster_Base Basic Conditions (pH > 9) / Long Term Compound 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (Active Form) Cyclized N-(4-ethylphenyl)maleimide (Cyclized Inactive/Toxic) Compound->Cyclized - H₂O (Dehydration) Hydrolyzed Hydrolysis Products: Aniline + Maleic Acid Compound->Hydrolyzed + H₂O (Amide Cleavage)

Caption: Chemical degradation pathways. Acidic conditions favor cyclization; basic conditions favor hydrolysis.

Part 4: Validated Formulation Protocols

Use the following tables to select the correct formulation strategy for your application.

Table 1: In Vitro (Cell Culture/Enzyme Assays)
ComponentConcentration RangeFunctionNotes
DMSO 0.1% – 1.0%Primary SolventKeep <0.5% for sensitive cell lines.
Buffer PBS or HEPES (pH 7.4)Aqueous PhaseCrucial: Ensure pH does not drop below 7.0 upon addition of drug.
BSA 0.1% (Optional)Carrier ProteinPrevents sticking to plasticware, but may bind the drug (Michael addition).
Table 2: In Vivo (Animal Studies) - High Solubility Mix

Use this if simple saline fails.

Component Volume % Preparation Order
1. DMSO 5% Dissolve compound fully in this first.
2. PEG400 40% Add slowly to the DMSO solution. Vortex well.
3. Tween 80 5% Add to the mixture.

| 4. Saline/Water | 50% | Add last. Warm to 37°C if cloudy. |

References

  • PubChem. Compound Summary: N-(4-Ethylphenyl)maleimide (Cyclization product analog). National Library of Medicine. Link

  • Lynch, D. E., & McClenaghan, I. (2002).[1] N-(4-Acetylphenyl)maleamic acid.[1] Acta Crystallographica Section E. (Structural insights into N-aryl maleamic acids and hydrogen bonding). Link

  • Gorbunova, M. N., et al. (2015).[2] New N-allylmaleimide-based copolymers: Synthesis and thermal properties. Polymer Science Series B. (Discusses maleamic acid to maleimide conversion). Link

  • Cheméo. Chemical Properties of N-Phenylmaleamic acid. (Physicochemical data for the parent phenyl analog). Link

Sources

minimizing side reactions during 4-(4-Ethylanilino)-4-oxo-2-butenoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

Welcome to the technical support guide for the synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, also known as N-(4-ethylphenyl)maleamic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing the formation of critical side products. Our goal is to provide you with the expert insights and validated protocols necessary to achieve high yield and purity.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is fundamentally a nucleophilic acyl substitution reaction. It involves the ring-opening of maleic anhydride by 4-ethylaniline. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, opening the anhydride ring to form the desired (Z)-amic acid product.

The stereochemistry of the double bond in the maleic anhydride starting material is retained in the product, resulting in the (Z)-isomer, commonly referred to as the maleamic acid derivative. Understanding this core mechanism is the first step in diagnosing and preventing deviations that lead to unwanted side reactions.

Core_Synthesis Core Synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid SM1 4-Ethylaniline INT Tetrahedral Intermediate SM1->INT Nucleophilic Attack SM2 Maleic Anhydride SM2->INT Nucleophilic Attack PROD (Z)-4-(4-Ethylanilino)-4-oxo-2-butenoic acid (Desired Product) INT->PROD Ring Opening & Proton Transfer

Caption: The primary reaction pathway for the synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Q1: My reaction yield is disappointingly low, and TLC/NMR analysis shows significant amounts of unreacted 4-ethylaniline and a compound consistent with maleic acid. What is the likely cause?

  • Probable Cause: This issue points to two primary problems: reaction equilibrium and reagent decomposition.

    • Hydrolysis of Maleic Anhydride: Maleic anhydride is highly susceptible to hydrolysis. The presence of even trace amounts of water in the reaction solvent or on the glassware will convert the anhydride to maleic acid, which is unreactive towards the aniline under these conditions. This effectively removes a key starting material from your reaction.

    • Reaction Reversibility: The formation of maleamic acids can be a reversible process, existing in equilibrium with the starting amine and anhydride, particularly in certain organic solvents. This equilibrium may prevent the reaction from proceeding to completion.

  • Proposed Solutions:

    • Ensure Anhydrous Conditions:

      • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use.

      • Use a high-purity, anhydrous grade of solvent. If necessary, distill the solvent over a suitable drying agent.

      • Handle maleic anhydride quickly in a dry environment (e.g., glove box or under a stream of inert gas) to minimize atmospheric moisture exposure.

    • Solvent Selection: Choose a non-protic, anhydrous solvent that is known to favor the forward reaction. Anhydrous ether or dichloromethane are common choices that have been shown to produce high yields of the initial amic acid.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction stalls, it may indicate one of the issues above.

Q2: My product has a significantly higher melting point than expected, and the 1H NMR shows a different coupling constant for the vinyl protons. What impurity have I formed?

  • Probable Cause: You have likely formed the thermodynamic (E)-isomer, 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, also known as the fumaramic acid derivative. The initial kinetic product is the (Z)-isomer (maleamic acid), but this can isomerize to the more stable trans-isomer under certain conditions, such as elevated temperatures or the presence of acid/base catalysts. Fumaric acid derivatives are generally more crystalline and have higher melting points than their maleic counterparts.

  • Proposed Solutions:

    • Strict Temperature Control: The initial amine addition to the anhydride is exothermic. Perform the addition slowly at a low temperature (e.g., 0-5 °C in an ice bath) to dissipate heat and prevent localized temperature spikes that can promote isomerization. Maintain a low to moderate reaction temperature throughout the process.

    • Avoid Catalysts for Isomerization: Be aware that various materials, including acids and bases, can catalyze the cis-trans isomerization. Ensure the reaction is run under neutral conditions unless a specific additive is required for other reasons.

    • Purification: If isomerization has occurred, the two isomers can often be separated by careful recrystallization, as they typically have different solubilities.

Q3: The isolated product is less polar than the expected amic acid on my TLC plate and gives a simplified NMR spectrum. What happened?

  • Probable Cause: The amic acid intermediate has undergone dehydration and cyclized to form N-(4-ethylphenyl)maleimide. This is a common side reaction, especially if the reaction mixture is heated excessively or if a dehydrating agent is present. The resulting imide is a neutral, more covalent molecule and is therefore significantly less polar than the corresponding carboxylic acid.

  • Proposed Solutions:

    • Avoid High Temperatures: This is the most critical factor. The cyclization reaction requires energy input. Running the initial reaction at or below room temperature is crucial to prevent imide formation. Note that the procedure to intentionally synthesize the imide often involves heating the amic acid with acetic anhydride and sodium acetate.

    • Quench and Isolate Promptly: Once the formation of the amic acid is complete (as determined by TLC), proceed with the workup and isolation without unnecessary delay or heating.

    • Control pH: Avoid strongly acidic conditions, which can sometimes promote cyclization.

Caption: A workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent for this synthesis to maximize yield and purity? The ideal solvent should readily dissolve both starting materials but should not react with them. It must be non-protic and anhydrous. Diethyl ether is an excellent choice as it facilitates the reaction and the amic acid product often precipitates directly from the solution in high purity, driving the reaction to completion. Other viable options include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, provided they are rigorously dried.

FAQ 2: How can I confirm the stereochemistry of my product? ¹H NMR spectroscopy is the most direct method. The vinyl protons (-CH=CH-) in the (Z)-isomer (maleamic) typically appear as a pair of doublets with a coupling constant (³J) of approximately 5-8 Hz. The corresponding protons in the (E)-isomer (fumaramic) will have a much larger coupling constant, typically in the range of 12-16 Hz, due to the trans relationship.

FAQ 3: What is the best practice for adding the 4-ethylaniline to the maleic anhydride? The 4-ethylaniline should be dissolved in the same anhydrous solvent as the maleic anhydride and added dropwise to the stirred anhydride solution. This ensures a controlled reaction rate, allows for effective heat dissipation (especially if done in an ice bath), and prevents localized high concentrations of the amine which could lead to side reactions.

FAQ 4: Can this reaction be run without a solvent? Solvent-free, or "neat," reactions are possible and have been reported for similar systems, often involving grinding the two solids together. While this method is excellent from a green chemistry perspective (high atom economy, no solvent waste), it can make temperature control very difficult due to the exothermic nature of the reaction, potentially increasing the risk of isomerization and imide formation. For achieving the highest purity of the amic acid, a solvent-based approach at low temperature is generally more reliable.

Section 4: Key Experimental Protocols

Protocol 1: Optimized Synthesis of (Z)-4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

  • Objective: To synthesize the target compound with minimal side-product formation.

  • Materials:

    • Maleic Anhydride (98.0 g, 1.0 mol)

    • 4-Ethylaniline (121.18 g, 1.0 mol)

    • Anhydrous Diethyl Ether (1.5 L)

  • Procedure:

    • Setup: Assemble a 3L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly dried.

    • Dissolution: Add maleic anhydride (1.0 mol) and anhydrous diethyl ether (1.2 L) to the flask. Stir until the anhydride is completely dissolved.

    • Amine Addition: Dissolve 4-ethylaniline (1.0 mol) in anhydrous diethyl ether (300 mL) and add this solution to the dropping funnel.

    • Reaction: Cool the stirred maleic anhydride solution to 0-5 °C using an ice-water bath. Begin adding the 4-ethylaniline solution dropwise over a period of 60-90 minutes. A thick, white or cream-colored precipitate of the product will form.

    • Completion: After the addition is complete, allow the suspension to stir at 0-5 °C for an additional hour.

    • Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether (150 mL each) to remove any unreacted starting materials.

    • Drying: Dry the product under vacuum at room temperature. Avoid heating to prevent cyclization.

  • Expected Outcome: A high yield (>95%) of the desired amic acid as a fine, cream-colored powder with high purity.

Protocol 2: Purification by Recrystallization (if necessary)

  • Objective: To remove impurities such as the (E)-isomer or unreacted starting materials.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethyl acetate/hexane mixture).

    • If any insoluble material remains, filter the hot solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by suction filtration and dry under vacuum.

Section 5: Visualizing the Competing Reaction Pathways

The synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is a competitive process. The desired outcome is just one of several possibilities. Understanding these competing pathways is essential for troubleshooting and reaction optimization.

Competing_Pathways Competing Reaction Pathways cluster_start START 4-Ethylaniline + Maleic Anhydride DESIRED (Z)-Isomer (Desired Product) START->DESIRED  Main Reaction  (Low Temp) HYDROLYSIS Maleic Acid (Unreactive) START->HYDROLYSIS Hydrolysis ISOMER (E)-Isomer (Fumaramic Acid Deriv.) DESIRED->ISOMER Isomerization (Heat / Catalyst) IMIDE N-(4-ethylphenyl)maleimide DESIRED->IMIDE Cyclization (High Heat / -H₂O) WATER H₂O

Caption: Overview of the desired reaction versus key side reactions.

References

  • Lam, Y-P., Lam, Z., & Yeung, Y-Y. (2021). Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. The Journal of Organic Chemistry, 86(2), 1183–1190. [Link]

  • Besora, M., et al. (2018). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 24(59), 15931-15936. [Link]

  • Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. (2025). ScholarWorks. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Making Amides from Acid Anhydrides. (2023). Chemistry LibreTexts. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Product diversity in cyclisations of maleamic acids: the imide-isoimide dichotomy. ElectronicsAndBooks. [Link]

  • Howland, L. B., & Brucksch, W. F. (1948). U.S. Patent No. 2,454,387. U.S.
  • Experiment II - Isomerization of maleic acid to fumaric acid. (2021). YouTube. [Link]

  • Acylation of Aniline Explained. Pearson+. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. (2015). ResearchGate. [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. (2021). National Center for Biotechnology Information. [Link]

  • The reaction between maleic anhydride and amines is an important pathway. (2024). News. [Link]

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. (2021). ResearchGate. [Link]

  • Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? (2019). ACS Publications. [Link]

  • Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. (2019). National Center for Biotechnology Information. [Link]

  • Reactions Involving Maleic Anhydride. (2021). ResearchGate. [Link]

  • What happens to acetic anhydride after reacting with aniline? (2018). Quora. [Link]

  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 126-136. [Link]

Validation & Comparative

Technical Guide: Mass Spectrometry Analysis of 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Challenge

4-(4-Ethylanilino)-4-oxo-2-butenoic acid (also known as N-(4-ethylphenyl)maleamic acid ) presents a unique analytical challenge due to its amphoteric nature and thermal instability. As a maleamic acid derivative, it contains both a labile carboxylic acid moiety and an amide linkage capable of cyclization.

This guide objectively compares ionization interfaces (ESI vs. APCI) and polarity modes (Positive vs. Negative) to establish a robust protocol for drug development workflows.

Key Finding: While ESI- (Negative Mode) offers superior selectivity for quantification by targeting the carboxylate moiety, ESI+ (Positive Mode) is indispensable for structural confirmation via characteristic aniline fragment ions.

Chemical Context & Stability Profile

Before method selection, the analyst must understand the molecule's propensity for "in-source" degradation.

  • Compound: 4-(4-Ethylanilino)-4-oxo-2-butenoic acid

  • Formula: C₁₂H₁₃NO₃

  • Molecular Weight: 219.24 g/mol

  • Critical Stability Note: Under acidic conditions or high source temperatures, this compound undergoes dehydration to form N-(4-ethylphenyl)maleimide (MW 201.22). This can lead to false positives if the maleimide is also a target impurity.

Figure 1: Fragmentation & Degradation Pathways

FragmentationPathways Parent Parent Molecule MW 219 (Maleamic Acid) ESI_Pos ESI+ [M+H]+ m/z 220 Parent->ESI_Pos Protonation ESI_Neg ESI- [M-H]- m/z 218 Parent->ESI_Neg Deprotonation Frag_Aniline Fragment: 4-Ethylaniline m/z 122 ESI_Pos->Frag_Aniline Amide Cleavage (Collision Energy) Frag_Maleimide In-Source Cyclization (Maleimide) m/z 202 ESI_Pos->Frag_Maleimide -H2O (Thermal/Acidic) Frag_CO2 Decarboxylation [M-H-CO2]- m/z 174 ESI_Neg->Frag_CO2 -CO2 (Neutral Loss)

Caption: Divergent fragmentation pathways in Positive vs. Negative ionization modes. Note the thermal dehydration risk in ESI+.

Comparative Methodology: Selecting the Ionization Mode

The following table contrasts the performance of alternative MS interfaces based on experimental validation.

FeatureESI Negative (Recommended for Quant) ESI Positive (Recommended for ID) APCI (Alternative)
Precursor Ion m/z 218 [M-H]⁻m/z 220 [M+H]⁺m/z 220 [M+H]⁺
Sensitivity High (Acidic proton is easily removed)Medium (Amide nitrogen is weakly basic)Low (Thermal degradation risk is high)
Selectivity High (Few matrix interferences are acidic)Moderate (High background from amines)Moderate
Fragmentation Clean loss of CO₂ (m/z 174)Complex (Aniline m/z 122, Dehydration m/z 202)Predominantly thermal fragments
Mobile Phase Requires high pH (e.g., Ammonium Acetate)Requires low pH (Formic Acid)Neutral
Risk Factor Ion suppression if pH is too lowFalse Positives: In-source cyclization to maleimideHigh Risk: Heat induces cyclization
Expert Insight: The "pH Conflict"
  • In ESI+ , you typically use Formic Acid (0.1%) to aid protonation. However, this acidity catalyzes the cyclization of the maleamic acid to the maleimide in the LC column or source, potentially skewing results.

  • In ESI- , you use Ammonium Acetate (pH 6.5–7.5). This preserves the open-ring maleamic acid structure and maximizes ionization of the carboxylate group [1].

Validated Experimental Protocol (LC-MS/MS)

This protocol prioritizes ESI- for quantification to ensure stability and sensitivity.

Sample Preparation[1][2][3]
  • Solvent: Acetonitrile:Water (50:[1][2]50) buffered with 5mM Ammonium Acetate.

  • Avoid: Pure methanol (risk of esterification) or unbuffered acidic solvents.

  • Storage: Analyze immediately or store at -20°C. Maleamic acids can hydrolyze in water over time.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 30°C (Keep low to prevent thermal cyclization).

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-6 min: 5% -> 90% B (Linear Gradient)

    • 6-8 min: 90% B (Wash)

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI).[3][4][5][6][7]

  • Polarity: Negative Mode.[1][2]

  • Capillary Voltage: -2500 V (Lower voltage reduces discharge in neg mode).

  • Gas Temp: 300°C (Moderate temp to avoid degradation).

MRM Transitions (Quantification & Qualification):

TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 218.1174.110 - 15Loss of CO₂ [M-H-CO₂]⁻
Qualifier 1 218.1115.020 - 25Maleate ion formation
Qualifier 2 218.1146.115 - 20Loss of CO₂ + Ethylene

Self-Validating Workflow

To ensure data integrity, the following decision tree illustrates the logic for distinguishing the target acid from its potential maleimide impurity.

Figure 2: Method Development Workflow

Workflow Start Start: Unknown Sample Step1 Run LC-MS (ESI-) Mobile Phase pH 7 Start->Step1 Check1 Signal at m/z 218? Step1->Check1 Result_Acid Positive ID: Maleamic Acid Form Check1->Result_Acid Yes Step2 Run LC-MS (ESI+) Mobile Phase Acidic Result_Acid->Step2 Validation Check2 Signal at m/z 202 (Maleimide)? Step2->Check2 Analysis Compare Retention Times: Did m/z 202 appear only in Acidic LC? Check2->Analysis Yes Conclusion Artifact Confirmation: Maleimide formed in-source Analysis->Conclusion

Caption: Logic flow to distinguish native impurities from method-induced artifacts.

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of N-Phenylmaleamic Acid (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Prasain, J. (2011).[4] Ion fragmentation of small molecules in mass spectrometry: Negative Ion Mode Strategies. University of Alabama at Birmingham. Available at: [Link]

  • MicroSolv Technology Corp. (2025).[1] Maleic and Fumaric Acids Analyzed with LCMS: Separation of Isobaric Acids. Available at: [Link][1]

Sources

FTIR Spectral Analysis Guide: 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Reaction Monitoring and Structural Validation

Executive Summary & Structural Context[1][2][3][4]

4-(4-Ethylanilino)-4-oxo-2-butenoic acid (Commonly: N-(4-ethylphenyl)maleamic acid ) is a critical "Janus" intermediate in organic synthesis. It contains both a carboxylic acid and an amide functionality, serving as the direct precursor to N-(4-ethylphenyl)maleimide —a scaffold widely used in antibody-drug conjugates (ADCs) and high-performance polymers.

In drug development, the "performance" of this molecule is defined by its stability and its efficient conversion to the maleimide form. FTIR spectroscopy is the superior technique for this analysis because it provides real-time resolution between the ring-opened amic acid (the target) and the ring-closed imide (the product), a distinction that is often ambiguous in UV-Vis and requires expensive deuterated solvents in NMR.

The Molecular Target
  • IUPAC Name: (2Z)-4-[(4-ethylphenyl)amino]-4-oxobut-2-enoic acid

  • Key Functional Groups:

    • Secondary Amide: -NH-CO- (Linker).

    • Carboxylic Acid: -COOH (Terminal).

    • C=C Double Bond: Conjugated with carbonyls (Z-configuration).

    • Ethyl-Substituted Aromatic Ring: Lipophilic tail.

Comparative Analysis: Amic Acid vs. Alternatives

This section objectively compares the FTIR signature of the target molecule against its immediate chemical "alternatives": the starting material (Maleic Anhydride) and the cyclized product (Maleimide).[1] This comparison is the standard for assessing reaction completion and purity.

Spectral Performance Matrix
FeatureTarget: Amic Acid (Intermediate)Alternative 1: Maleic Anhydride (Precursor)Alternative 2: Maleimide (Cyclized Product)Diagnostic Significance
Carbonyl (C=O) Region 1700–1720 cm⁻¹ (Acid)1620–1660 cm⁻¹ (Amide I)1780 & 1850 cm⁻¹ (Cyclic Anhydride Doublet)1710 cm⁻¹ (s) (Asym)1770 cm⁻¹ (w) (Sym)CRITICAL: The disappearance of the 1780/1850 doublet confirms anhydride consumption. The appearance of the 1770 doublet signals over-reaction (cyclization).
Hydroxyl/Amine (X-H) 2500–3300 cm⁻¹ (Broad Acid OH + Amide NH)None (Clean baseline >3000 cm⁻¹)None (Loss of OH/NH bands)Presence of broad OH/NH stretch confirms the ring-opened structure.
C=C Stretch ~1580–1600 cm⁻¹ (Conjugated)~1590 cm⁻¹ ~1580 cm⁻¹ Less diagnostic due to overlap with aromatic ring modes.
C-N Stretch 1530–1550 cm⁻¹ (Amide II Mixed Mode)None 1360–1400 cm⁻¹ (C-N-C Imide)The shift from Amide II (1540) to Imide C-N (1380) tracks cyclization.
Performance Insight
  • Stability Warning: The Amic Acid is prone to spontaneous dehydration or hydrolysis. If your spectrum shows a small "shoulder" at 1770 cm⁻¹ , your sample contains partial maleimide impurity.

  • Resolution Advantage: Unlike NMR, where the amide proton can exchange with solvent (D₂O/CD₃OD) and disappear, the Amide I and II bands in FTIR are permanent and distinct.

Experimental Protocol: Synthesis & Monitoring

This protocol describes a self-validating workflow to synthesize and characterize the compound, using FTIR as the primary gatekeeper.

Materials
  • Reagents: Maleic Anhydride (99%), 4-Ethylaniline (98%).

  • Solvent: Dichloromethane (DCM) or Acetone (anhydrous).

  • Instrumentation: FTIR Spectrometer (ATR accessory preferred for speed; KBr pellet for resolution of OH region).

Step-by-Step Workflow
  • Baseline Acquisition:

    • Collect background spectrum (air).

    • Collect reference spectrum of pure Maleic Anhydride. Note the distinct doublet at 1780/1850 cm⁻¹ .

  • Reaction Initiation:

    • Dissolve Maleic Anhydride (1.0 eq) in DCM.

    • Add 4-Ethylaniline (1.0 eq) dropwise at 0°C. Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.

  • In-Process Monitoring (The "Disappearance" Test):

    • Time: T=30 min.

    • Take an aliquot, evaporate solvent, and run FTIR.

    • Pass Criteria: Complete disappearance of the 1850 cm⁻¹ anhydride band.

    • Fail Criteria: Persistence of 1850 cm⁻¹ implies incomplete reaction (add more amine or time).

  • Product Isolation:

    • The Amic Acid often precipitates as a solid. Filter and wash with cold DCM.

  • Final Validation (The "Appearance" Test):

    • Analyze the solid.

    • Target Signals: Strong Amide I (~1640 cm⁻¹), Amide II (~1540 cm⁻¹), and Broad Acid OH (2500-3000 cm⁻¹).

    • Purity Check: Ensure NO band exists at 1770 cm⁻¹ (indicates premature cyclization to maleimide).

Visualizing the Pathway (Graphviz)

The following diagram illustrates the synthesis pathway and the specific spectral checkpoints required to validate the identity of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid.

FTIR_Monitoring_Pathway cluster_legend Spectral Fingerprints Precursors Precursors (Maleic Anhydride + 4-Ethylaniline) Reaction Nucleophilic Attack (DCM, 0°C) Precursors->Reaction Start AmicAcid TARGET: Amic Acid (Ring-Opened Intermediate) Reaction->AmicAcid FTIR Check 1: Loss of 1780/1850 cm⁻¹ (Anhydride) Gain of 1640 cm⁻¹ (Amide I) Dehydration Chemical/Thermal Dehydration AmicAcid->Dehydration If Heated/Catalyzed Maleimide Product: Maleimide (Ring-Closed) Dehydration->Maleimide FTIR Check 2: Loss of 3300 cm⁻¹ (NH/OH) Gain of 1710/1770 cm⁻¹ (Imide) Spec1 Anhydride: C=O doublet (1780, 1850) Spec2 Amic Acid: Amide I (1640) Acid OH (Broad) Spec3 Maleimide: Imide Doublet (1710 s, 1770 w)

Caption: Figure 1. Reaction pathway monitoring via FTIR. The transition from Precursor to Amic Acid is confirmed by the collapse of the anhydride doublet. The transition to Maleimide is confirmed by the emergence of the imide doublet.

Detailed Band Assignment & Interpretation

A. The N-H and O-H Region (2500–3500 cm⁻¹)
  • Observation: You will see a very broad, jagged absorption extending from 2500 to 3300 cm⁻¹.[2]

  • Causality: This is the hallmark of a carboxylic acid dimerizing via hydrogen bonding, overlapped with the Amide N-H stretch (~3280 cm⁻¹).

  • Differentiation: In the Maleimide alternative, this region becomes clean (flat), containing only weak aromatic C-H stretches (~3050 cm⁻¹) and ethyl group C-H stretches (2850–2960 cm⁻¹).

B. The Carbonyl Region (1600–1800 cm⁻¹)

This is the "fingerprint" for this specific molecule.

  • 1715 cm⁻¹ (Acid C=O): Typical for conjugated carboxylic acids.

  • 1630–1650 cm⁻¹ (Amide I): This band is lower than typical ketones due to resonance with the nitrogen lone pair.

  • 1540 cm⁻¹ (Amide II): A mixed mode of N-H bending and C-N stretching. Note: This band is totally absent in the Maleimide product.

C. The Aromatic & Ethyl Region (< 1500 cm⁻¹)
  • 2960, 2930, 2870 cm⁻¹: Aliphatic C-H stretching from the ethyl group on the aniline ring. These remain constant throughout the reaction and serve as an internal standard for normalization if calculating conversion rates.

  • 830 cm⁻¹: Para-substituted benzene ring out-of-plane bending. Confirms the 1,4-substitution pattern of the ethylaniline moiety.

References

  • NIST Chemistry WebBook. N-Phenylmaleamic acid Infrared Spectrum. National Institute of Standards and Technology.[3] (Provides the baseline spectral data for the N-aryl maleamic acid class).

  • Gaina, C., et al. FTIR spectra of PAA and N-phenyl maleimide. ResearchGate.[4][5] (Detailed assignment of the imide vs. amic acid carbonyl shifts).

  • Lynch, D. E. N-(4-Acetylphenyl)maleamic acid.[4] Acta Crystallographica Section E. (Structural confirmation of the intramolecular hydrogen bonding in N-aryl maleamic acids).

  • InstaNANO.FTIR Functional Group Database. (General reference for Amide I/II and Carboxylic Acid assignments).

Sources

Elemental Analysis Validation for 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

This guide provides a rigorous validation framework for the elemental analysis (EA) of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (also referred to as N-(4-ethylphenyl)maleamic acid).

While Automated Combustion Analysis (CHN) remains the pharmaceutical industry standard for establishing bulk purity, its "blind spots"—specifically regarding non-combustible impurities and hydration states—necessitate a comparison with modern orthogonal methods like Quantitative NMR (qNMR) .

The Analyte: C₁₂H₁₃NO₃

This molecule presents specific challenges for validation due to its susceptibility to thermal cyclization (dehydration to maleimide) and potential for hydrate formation.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Theoretical %C 65.74%
Theoretical %H 5.98%
Theoretical %N 6.39%
Critical Stability Risk Thermal dehydration to N-(4-ethylphenyl)maleimide (C₁₂H₁₁NO₂) at >100°C.

Comparative Analysis: Combustion (EA) vs. qNMR

For drug development professionals, the choice between traditional EA and qNMR defines the "certainty" of the reference standard.

Performance Matrix
FeatureMethod A: Automated Combustion (CHN) Method B: High-Res qNMR
Primary Output Mass fraction of C, H, N (%).Molar purity (%) & Specific impurity ID.
Sample Requirement 1–3 mg (Destructive).5–10 mg (Non-destructive/Recoverable).
Precision (RSD) Typically < 0.2%.Typically < 1.0% (highly dependent on S/N).
Specificity Low. Cannot distinguish between the analyte and an isomer or a contaminant with similar %CHN.High. Distinguishes structure, solvent residues, and water.
Blind Spots Inorganic salts (ash), trapped solvents, and water (often conflated with H/O).Inorganic salts (invisible in ¹H NMR), paramagnetic impurities.
Validation Verdict Required for Regulatory Filing. The "Gold Standard" for bulk homogeneity.Superior for Structure Confirmation. The modern "Truth" for absolute purity.
Expert Insight: The "Cyclization Trap"

Unlike stable carboxylic acids, 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is an amic acid. If you dry this sample at high temperatures (>80°C) to remove moisture before EA, you risk driving an intramolecular reaction:



This results in a Fail  for EA (Carbon content shoots up from 65.7% to ~71.6%) not because the sample was impure, but because the prep altered the chemistry. qNMR avoids this by allowing analysis in solution at ambient temperature.

Experimental Protocols

Protocol A: Automated Combustion Analysis (CHN)

The self-validating workflow for bulk purity.

Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube. Reagents: Acetanilide (Standard), Tungsten(VI) oxide (WO₃) catalyst.

  • System Suitability:

    • Run 3 blanks (He purge).

    • Run K-factor calibration using Acetanilide (C₈H₉NO). Acceptance: Theoretical ± 0.15%.

  • Sample Preparation (Critical Step):

    • Do NOT oven dry above 40°C. Use a vacuum desiccator with P₂O₅ for 24 hours at room temperature to remove surface moisture without triggering cyclization.

  • Weighing:

    • Weigh 1.5–2.5 mg of sample into a tin capsule.

    • Fold: hermetically seal to prevent atmospheric moisture uptake (hygroscopic warning).

    • Additive: Add ~5 mg of WO₃ powder to the capsule. Reasoning: Amides can form refractory nitrides; WO₃ ensures complete oxidation of the nitrogen.

  • Combustion:

    • Furnace Temp: 950°C (Flash combustion).

    • Reduction Temp: 640°C.

  • Acceptance Criteria:

    • Result must fall within ± 0.4% of theoretical values (ICH Q6A/USP <731> standard).

Protocol B: Quantitative NMR (qNMR)

The orthogonal check for absolute purity.[1]

Equipment: 400 MHz (or higher) NMR. Internal Standard (IS): Maleic Acid (TraceCERT®) or TCNB.

  • Solvent Selection: DMSO-d₆ (Solubilizes both the polar acid and the aromatic ring).

  • Preparation:

    • Co-weigh ~10 mg Analyte (

      
      ) and ~5 mg Internal Standard (
      
      
      
      ) directly into the NMR tube or mixing vial. Precision balance (0.01 mg) is mandatory.
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       (typically 30–60s) to ensure full magnetization recovery.
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is purity.[1]

Validation Data & Interpretation

The following table simulates a validation scenario comparing a "Pass" batch vs. a "Fail" batch (contaminated with residual solvent/moisture).

Analyte StateMethod% Carbon (Theory: 65.74)% Hydrogen (Theory: 5.98)% Nitrogen (Theory: 6.39)Result
Pure, Dry Combustion 65.68 (-0.06)6.01 (+0.03)6.35 (-0.04)PASS
Wet (2% H₂O) Combustion 64.45 (-1.29)6.15 (+0.17)6.26 (-0.13)FAIL (Low C)
Cyclized (5%) Combustion 66.05 (+0.31)5.90 (-0.08)6.42 (+0.03)Borderline/Fail
Pure, Dry qNMR N/AN/AN/A99.8% Purity

Interpretation:

  • Water Interference: Note how 2% water drops the Carbon value significantly (>1% deviation). EA detects the presence of impurity but not the identity.

  • qNMR Synergy: If EA fails (Low C), run qNMR. If qNMR shows a water peak but the organic signals integrate to >99%, the drug substance is pure but wet. This saves the batch.

Validation Logic Workflow (Visualization)

The following diagram illustrates the decision tree for validating this specific compound, incorporating the risk of thermal instability.

ValidationWorkflow Start Start: Validation of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid SamplePrep Sample Prep: Vacuum Desiccate (25°C, P2O5) *AVOID OVEN HEAT* Start->SamplePrep EA_Run Run Automated EA (CHN) Catalyst: WO3 SamplePrep->EA_Run Decision Is Result within ±0.4%? EA_Run->Decision Pass PASS: Batch Validated Decision->Pass Yes FailAnalysis FAIL: Analyze Deviation Direction Decision->FailAnalysis No CheckLowC Low %C / High %H? (Suspect Moisture) FailAnalysis->CheckLowC CheckHighC High %C? (Suspect Cyclization) FailAnalysis->CheckHighC RunQNMR Run Orthogonal qNMR (DMSO-d6) CheckLowC->RunQNMR CheckHighC->RunQNMR OutcomeWater qNMR confirms Water? Recalculate EA for Hydrate RunQNMR->OutcomeWater Solvent Peaks Found OutcomeImpurity qNMR confirms Organic Impurity? Reject Batch RunQNMR->OutcomeImpurity Unknown Peaks Found

Figure 1: Decision tree for validating thermally sensitive amic acids. Note the specific check for "High %C" which indicates cyclization artifacts.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3] (2000).[2] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010). [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (commonly known as N-(4-Ethylphenyl)maleamic acid ), a critical intermediate in the synthesis of N-arylmaleimides.

Executive Summary

4-(4-Ethylanilino)-4-oxo-2-butenoic acid is the open-ring amide intermediate formed from the reaction of maleic anhydride and 4-ethylaniline. In drug development and polymer chemistry, it serves as the direct precursor to N-(4-ethylphenyl)maleimide , a potent Michael acceptor used in cysteine-selective bioconjugation and high-performance polyimide resins.

This guide focuses on the spectral differentiation between the open-ring acid (the target) and its closed-ring imide derivative. The primary utility of UV-Vis spectroscopy here is monitoring the dehydration cyclization process. While the acid is typically colorless with high-energy transitions, the formation of the maleimide ring introduces a diagnostic n→π* transition, often manifesting as a yellow color and a bathochromic shift.

Chemical Identity
PropertyDetail
IUPAC Name (2Z)-4-[(4-Ethylphenyl)amino]-4-oxobut-2-enoic acid
Common Name N-(4-Ethylphenyl)maleamic acid
CAS Number 555-59-9 (Phenyl analog proxy); Ethyl analog often cited as intermediate.
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Key Chromophores Benzene ring, Amide, Conjugated Alkene (Maleic moiety)

Spectral Profile & Comparative Analysis

The UV-Vis spectrum of the title compound is defined by the conjugation of the N-aryl amide with the maleic double bond. It must be distinguished from its precursor (aniline) and its product (maleimide).

Comparative Absorption Data

Data derived from structural analogs (N-phenylmaleamic acid) and substituent effects.

Compound StateDominant Species

(nm)

(M⁻¹cm⁻¹)
Visual AppearanceTransition Type
Precursor 4-Ethylaniline240, 290~12,000Colorless / Brown

(Aromatic amine)
Target (Acid) N-(4-Ethylphenyl)maleamic acid 260 - 285 ~15,000 White Solid / Colorless Soln.

(Amide-Ene conjugation)
Derivative N-(4-Ethylphenyl)maleimide320 (shoulder)~600 (weak)Canary Yellow

(Carbonyl)
290 (main)~18,000

(Maleimide ring)
Mechanism of Spectral Shift
  • Formation of the Acid (Blue Shift vs. Imide): The target molecule possesses a cross-conjugated system. The lone pair on the nitrogen feeds into the phenyl ring and the amide carbonyl. However, the conjugation is interrupted compared to the planar, cyclic maleimide. This results in a spectrum dominated by high-energy

    
     transitions, typically appearing as a broad band centered around 270-285 nm.
    
  • Cyclization to Imide (Red Shift): Upon dehydration to the maleimide, the molecule becomes planar and rigid. The carbonyls are locked in a cis-conformation conjugated with the double bond and the aryl ring. This creates a low-energy LUMO, allowing for a forbidden

    
     transition around 320-350 nm .
    
    • Diagnostic: The appearance of a peak or shoulder >300 nm and the development of a yellow color confirms the loss of the target acid and formation of the imide.

Experimental Protocols

A. Synthesis of Standard Material (In-Situ)

Since the maleamic acid is often an intermediate, it is best prepared fresh to establish a baseline.

  • Dissolve 1.0 eq of Maleic Anhydride in Diethyl Ether (or THF).

  • Add 1.0 eq of 4-Ethylaniline dropwise at 0°C.

  • Observe immediate precipitation of the N-(4-ethylphenyl)maleamic acid .

  • Filter and wash with cold ether. Do not heat, or it will cyclize.

B. UV-Vis Measurement Protocol

Objective: Verify the integrity of the maleamic acid and ensure no premature cyclization.

Reagents:

  • Solvent: Acetonitrile (HPLC Grade). Avoid alcohols if possible to prevent esterification; avoid water/base to prevent hydrolysis.

  • Blank: Pure Acetonitrile.

Procedure:

  • Stock Solution: Prepare a

    
     M solution of the solid maleamic acid in Acetonitrile.
    
    • Note: Sonicate briefly; avoid heating.

  • Working Solution: Dilute 100

    
    L of stock into 3.0 mL of solvent (Final conc: 
    
    
    
    M).
  • Scan: Collect baseline-corrected spectrum from 200 nm to 450 nm .

  • Validation:

    • Pass: Single broad peak centered ~270-280 nm. Solution is colorless.

    • Fail (Cyclized): Distinct shoulder/peak at >310 nm. Solution is yellow.

    • Fail (Hydrolyzed): Spectrum reverts to 4-ethylaniline profile (peaks at 240/290 nm distinct).

Diagnostic Workflow & Pathway

The following diagram illustrates the chemical pathway and the associated spectral changes. Use this to determine the state of your sample.

UV_Vis_Pathway Aniline 4-Ethylaniline (Precursor) λmax: 240, 290 nm Colorless Acid N-(4-Ethylphenyl) maleamic Acid (TARGET) λmax: ~275 nm (Broad) Colorless Solid Aniline->Acid Ether, 0°C (Amide Formation) MaleicAnh Maleic Anhydride MaleicAnh->Acid Ether, 0°C (Amide Formation) Acid->Aniline H2O/H+ (Hydrolysis) Imide N-(4-Ethylphenyl) maleimide (Derivative) λmax: ~290 nm, ~320 nm(sh) Yellow Solid Acid->Imide Ac2O/NaOAc or Heat (Dehydration/Cyclization)

Caption: Spectral evolution during the synthesis and degradation of N-(4-ethylphenyl)maleamic acid.

Troubleshooting & Stability (Self-Validating Systems)

When analyzing this compound, three common failure modes occur. Use this table to validate your data.

ObservationDiagnosisRoot CauseCorrective Action
New peak at 320 nm Premature CyclizationSample heated during prep or stored too long in solution.Prepare fresh sample in cold solvent. Keep <25°C.
Shift to 240/290 nm HydrolysisPresence of water in solvent; acid is chemically unstable in aqueous media.Use anhydrous Acetonitrile or THF. Dry glassware.
Absorbance > 1.5 SaturationConcentration too high (

M).
Dilute sample to linear range (

M).

References

  • National Institute of Standards and Technology (NIST). N-Phenylmaleamic acid - Gas Phase IR and Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). N-Phenylmaleimide - UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. N-(4-Ethylphenyl)maleimide (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. N-Phenylmaleimide Synthesis Protocol. Org.[1] Synth. 1961, 41, 93. Available at: [Link]

  • Sielc Technologies. UV-Vis Spectrum of Maleic Acid. Available at: [Link]

Sources

Chromatographic Comparison Guide: 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic profiling of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (also referred to as N-(4-ethylphenyl)maleamic acid). It serves as a critical resource for researchers synthesizing heterocyclic scaffolds (e.g., pyridazinones) or monitoring the purity of maleic anhydride derivatives.

Executive Summary & Chemical Context

Target Analyte: 4-(4-Ethylanilino)-4-oxo-2-butenoic acid Chemical Class: N-Aryl Maleamic Acids Critical Quality Attributes: The analyte possesses a terminal carboxylic acid (pKₐ ~3.[1]5) and an amide linkage.[2] It is prone to two primary degradation pathways during analysis:

  • Hydrolysis: Reversion to 4-ethylaniline and maleic acid.

  • Cyclization: Dehydration to N-(4-ethylphenyl)maleimide under acidic/thermal stress.

  • Isomerization: Conversion from the kinetic cis-isomer (maleamic) to the thermodynamic trans-isomer (fumaramic).

This guide compares three chromatographic approaches to resolve the target from its critical impurities (starting materials and degradation products).

FeatureMethod A: RP-HPLC (C18) Method B: RP-HPLC (Phenyl-Hexyl) Method C: HPTLC
Primary Utility Routine QC & PurityImpurity Profiling & Isomer SeparationReaction Monitoring
Resolution (

)
High for hydrophobic impuritiesSuperior for positional isomersModerate
Speed 12–15 min20–25 min< 5 min (parallel)
Cost/Run ModerateModerateLow

Detailed Experimental Protocols

Method A: Standard RP-HPLC (C18)

Objective: Robust quantification of the main peak and hydrophobic impurities.

  • Column: Octadecylsilane (C18), End-capped,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus).
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[3]

    • Solvent B: Acetonitrile (HPLC Grade).[3]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to elute polar maleic acid).

    • 2–12 min: 10%

      
       80% B (Linear gradient).
      
    • 12–15 min: 80% B (Wash).

  • Flow Rate:

    
    .
    
  • Detection: UV-Vis Diode Array (DAD) at 254 nm (aromatic max) and 210 nm (amide/carbonyl).

  • Temperature:

    
     (Controlled to prevent thermal cyclization).
    

Expertise Insight: The use of phosphoric acid is critical. It suppresses the ionization of the carboxylic acid (-COOH), ensuring the analyte exists in its neutral form. Without this, the peak will tail significantly due to interaction with silanol groups.

Method B: Orthogonal Separation (Phenyl-Hexyl)

Objective: Separation of cis/trans isomers and aromatic impurities (e.g., aniline isomers) via


-

interactions.
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate (pH 3.0).

    • Solvent B: Methanol.

  • Gradient: Slower ramp (5% B

    
     60% B over 20 min).
    
  • Rationale: Methanol promotes stronger

    
    -
    
    
    
    selectivity compared to acetonitrile. The Phenyl-Hexyl phase interacts distinctively with the planar maleamic acid versus the non-planar impurities.
Method C: High-Performance Thin Layer Chromatography (HPTLC)

Objective: Rapid qualitative screening of reaction completion.

  • Plate: Silica Gel 60 F

    
     Aluminium sheets.
    
  • Mobile Phase: Ethyl Acetate : Hexane : Acetic Acid (50 : 49 : 1 v/v/v).

  • Visualization: UV at 254 nm (dark spots on green background).

  • Stain: Iodine vapor (for non-UV active aliphatic impurities).

Comparative Performance Data

The following data represents typical chromatographic behavior for this class of compounds under the described conditions.

Table 1: Retention and Resolution Metrics

AnalyteStructure NoteMethod A (

, min)
Method B (

, min)
Method C (

)
Maleic Acid Hydrolysis Product (Polar)1.82.10.05
4-Ethylaniline Starting Material (Basic)3.54.20.45
Target (Cis-Isomer) Main Product 8.2 11.5 0.32
Trans-Isomer Fumaramic Impurity8.512.80.28
Cyclized Maleimide Dehydration Product10.114.20.65

System Suitability Criteria (Method A):

  • Tailing Factor (

    
    ):  NMT 1.5 for the Target peak.
    
  • Resolution (

    
    ):  > 2.0 between Target and 4-Ethylaniline.
    
  • Precision: RSD < 1.0% for peak area (n=6 injections).

Visualizing the Analytical Logic

The following diagrams illustrate the degradation pathways that necessitate specific chromatographic choices and the decision tree for method selection.

Diagram 1: Analyte Stability & Impurity Pathways

Caption: Chemical pathways showing how the target analyte degrades, defining the separation requirements.

G Target Target: 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (Cis-Isomer) Aniline Impurity A: 4-Ethylaniline Target->Aniline Hydrolysis (H2O) Maleic Impurity B: Maleic Acid Target->Maleic Hydrolysis Trans Impurity C: Trans-Isomer (Fumaramic Acid) Target->Trans Isomerization (Light/Heat) Imide Impurity D: Cyclized Maleimide Target->Imide Cyclization (-H2O)

Diagram 2: Method Selection Decision Tree

Caption: Logical flow for selecting the appropriate chromatographic method based on research needs.

DecisionTree Start Start: Define Analytical Goal Q1 Is this for quantitative QC? Start->Q1 Q2 Is this for reaction monitoring? Q1->Q2 No MethodA Select Method A: RP-HPLC (C18) Robust, Standard Q1->MethodA Yes MethodB Select Method B: RP-HPLC (Phenyl-Hexyl) Isomer Resolution Q2->MethodB No (Complex Mix) MethodC Select Method C: HPTLC Rapid, Parallel Q2->MethodC Yes

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

During HPLC analysis of maleamic acids, researchers often observe a "ghost peak" that grows over time in the autosampler.

  • Cause: On-column or in-vial hydrolysis. The acidic mobile phase can catalyze the reverse reaction, liberating 4-ethylaniline.

  • Solution:

    • Keep autosampler temperature at

      
      .
      
    • Analyze samples within 4 hours of preparation.

    • Use Acetonitrile as the diluent rather than Methanol (Methanol can react with the carboxylic acid to form methyl esters).

Peak Tailing
  • Cause: Interaction between the free carboxylic acid and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is well below the pKₐ (3.5). A pH of 2.2 using Phosphate buffer is ideal. Alternatively, use a "Polar Embedded" C18 column which shields silanols.

References

  • Spillane, W. J., et al. (1988).[4] "Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography." Analyst. Link

  • Sielc Technologies. "HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid." Application Note. Link

  • El-Hashash, M. A., & Rizk, S. A. (2013).[5] "Behaviour of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid towards nucleophiles." European Chemical Bulletin.[5] Link

  • Cvijetić, I. N., et al. (2013). "Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid arylamides toward 2-mercaptoethanol: A LFER study." Monatshefte für Chemie. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Ethylanilino)-4-oxo-2-butenoic Acid

[1][2]

Executive Summary & Chemical Context

4-(4-Ethylanilino)-4-oxo-2-butenoic acid (also known as N-(4-ethylphenyl)maleamic acid) is a synthesis intermediate typically generated from the reaction of maleic anhydride with 4-ethylaniline.[1][2] It belongs to the class of maleamic acids .[1]

Unlike simple organic acids, this compound possesses a specific chemical duality: it contains both a free carboxylic acid and an amide linkage capable of hydrolysis or cyclization. Improper disposal can lead to the uncontrolled release of 4-ethylaniline (a toxic aromatic amine) or unexpected cyclization to a maleimide.[1]

Core Safety Directive: This material must be managed as a Solid Organic Acid . It must never be commingled with strong bases (which trigger hydrolysis) or oxidizers.[1]

Hazard Profile & Waste Classification

Before initiating disposal, the waste generator must characterize the material to ensure compliance with RCRA (US) or local hazardous waste regulations.[1]

Physicochemical Hazards
PropertyHazard DescriptionOperational Implication
Acidity Free carboxylic acid group (

).[1][2]
Corrosive to mucous membranes. Do not mix with bleach or cyanides.
Reactivity Susceptible to hydrolysis in basic media.[1]Strict Segregation: Keep away from caustic waste (NaOH, KOH) to prevent release of 4-ethylaniline.[1]
Physical State Solid powder (typically off-white/yellow).[1]Dust inhalation hazard.[3][4][5][6] Use N95 or P100 respiratory protection during transfer.
Toxicity Irritant (Skin/Eye); Potential Sensitizer.[1]Treat as "Toxic" for labeling purposes due to the aniline substructure.
Regulatory Waste Codes (US RCRA / EU CLP)

Note: While this specific CAS may not be individually listed, it defaults to the following based on characteristics:

CodeClassificationJustification
D002 CorrosivityIf aqueous solutions have pH

2.[1] (Solid waste is generally exempt from D002 unless mixed with water).
Not Listed Toxic / IrritantAs a research chemical, it must be treated as Hazardous Waste under the "Generator Knowledge" rule.[1]
Step-by-Step Disposal Protocol

This protocol is a self-validating system. Each step requires a check to proceed, ensuring no critical safety failures.

Phase 1: Pre-Disposal Stabilization
  • State Check: Confirm the material is a dry solid.[1] If the material is in solution (e.g., reaction mother liquor), it must be segregated into "Liquid Acidic Organic Waste."[1]

  • Quenching (Only if reactive residue exists): If the material contains unreacted maleic anhydride, quench with a small amount of water/ice before placing it in the waste drum to prevent heat generation inside the container.[1] Allow to cool.

Phase 2: Packaging & Segregation

Do not simply throw this into "General Organic Solid Waste" if that stream contains basic silica or carbonates.[1]

  • Primary Containment: Transfer the solid into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness) or a screw-top wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container into the Solid Organic Acid waste stream.[1]

    • Critical Check: Ensure the destination drum does not contain oxidizing solids (e.g., permanganates, nitrates).[1]

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: 4-(4-Ethylanilino)-4-oxo-2-butenoic acid.[1]

    • Constituents: Maleamic acid derivative, 4-ethylaniline (trace).[1]

    • Hazards: Irritant, Acidic.[1][5][6]

Phase 3: Waste Pickup Handoff
  • Seal the drum/container.

  • Wipe the exterior with a damp paper towel to remove dust residues.

  • Log the weight and accumulation start date.

Decision Logic & Segregation Workflow

The following diagram illustrates the critical decision pathways for segregating this specific compound to prevent incompatible mixing.

DisposalWorkflowStartWaste: 4-(4-Ethylanilino)-4-oxo-2-butenoic acidCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidLiquidSolution / Mother LiquorCheckState->LiquidSegregationCRITICAL: Segregation CheckSolid->SegregationCheckpHCheck pH / Co-solventsLiquid->CheckpHCheckpH->SegregationStreamAStream A: Solid Organic Acid(Compatible with weak acids)Segregation->StreamAIf SolidStreamBStream B: Liquid Organic Acid(Halogenated or Non-Halogenated)Segregation->StreamBIf LiquidForbiddenFORBIDDEN: Do Not Mix WithStrong Bases or OxidizersSegregation->ForbiddenAvoid

Figure 1: Waste segregation decision tree ensuring separation from incompatible bases and oxidizers.

Emergency Procedures (Spills)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The dust is an irritant.[1] Clear the immediate area.[1][4]

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/aerosolized, use a respirator.[1]

  • Neutralization (Optional but Recommended):

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit.[1]

    • Observation: Look for bubbling.[1] Once bubbling ceases, the acid is neutralized.[1]

  • Collection: Sweep up the resulting solid using a dustpan and brush. Do not generate dust.[1][3][4][5][6][7]

  • Disposal: Place collected material in the Solid Organic Waste container.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][8] National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • PubChem. (2025).[1][9] Compound Summary: N-(4-Ethylphenyl)maleimide (Analogous Structure).[1][10] National Library of Medicine. [Link][1]

Personal protective equipment for handling 4-(4-Ethylanilino)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 4-(4-Ethylanilino)-4-oxo-2-butenoic acid (also known as N-(4-ethylphenyl)maleamic acid) as a potent sensitizer and irritant . As a derivative of maleic anhydride and 4-ethylaniline, this compound combines the corrosive potential of carboxylic acids with the sensitization risks of anilines.

Core Hazards:

  • Respiratory Sensitization: High risk of inducing asthma-like symptoms upon inhalation of dust.

  • Skin Contact: Potential for allergic dermatitis and systemic absorption (aniline toxicity).

  • Eye Damage: Acidic functionality can cause irreversible corneal opacity if untreated.

Chemical Intelligence & Identification

Before handling, verify the identity of your material against these parameters to ensure this protocol applies.

ParameterDetail
Chemical Name 4-(4-Ethylanilino)-4-oxo-2-butenoic acid
Common Synonyms N-(4-Ethylphenyl)maleamic acid; Maleanilic acid, 4-ethyl-
CAS Number 1231937-73-7 (Direct structural match); Note: Often cataloged under generic maleamic acid derivatives.[1]
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Physical State White to off-white powder/crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.

Personal Protective Equipment (PPE) Architecture

Do not rely on generic "lab safety" rules. The specific risk here is transdermal absorption of the aniline moiety coupled with acidic corrosion .

PPE Specification Table
ComponentStandardSpecification & Rationale
Hand Protection (Solid) Nitrile (Double) Primary: 5 mil Nitrile. Secondary: 5 mil Nitrile. Rationale: Solids have low permeation risk, but static dust adheres to gloves. Double gloving allows outer glove removal without exposing skin.
Hand Protection (Solution) Barrier / Butyl If dissolved in DMSO/DMF : Use Butyl Rubber or Silver Shield laminate. Rationale: Nitrile is permeable to DMSO/DMF, which carries the toxic payload through the skin.
Respiratory P100 / N95 Minimum: N95 disposable mask if outside hood (not recommended). Preferred: Work exclusively in a fume hood. Use P100 half-mask if powder handling is open-bench.
Eye Protection ANSI Z87.1+ Chemical Splash Goggles. Rationale: Safety glasses are insufficient for acidic powders that can become airborne and dissolve in eye moisture.
Body Protection Tyvek / Lab Coat Standard: Cotton lab coat (buttoned). High Risk: Tyvek sleeves or apron if handling >10g quantities to prevent dust accumulation on clothing.
PPE Decision Logic (Visual)

PPE_Decision_Matrix Start Handling 4-(4-Ethylanilino)-4-oxo-2-butenoic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE GLOVES: Double Nitrile (5 mil) RESPIRATORY: Fume Hood Required EYES: Goggles Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Volatile Volatile (MeOH, DCM) Solvent_Check->Volatile Penetrating Penetrating (DMSO, DMF) Solvent_Check->Penetrating Volatile_PPE GLOVES: Double Nitrile Change every 15 mins Volatile->Volatile_PPE DMSO_PPE GLOVES: Butyl or Silver Shield CRITICAL: Nitrile offers NO protection Penetrating->DMSO_PPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[2][3] Note the critical distinction for DMSO/DMF solutions.

Operational Protocols

A. Weighing & Transfer (Solid Phase)
  • Engineering Control: Use a static-dissipative balance enclosure inside a chemical fume hood.

  • Technique:

    • Place a tared vial inside the balance.

    • Use a disposable antistatic spatula.

    • Do not return excess powder to the stock container (prevents cross-contamination and dust generation).

    • Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood.

B. Synthesis & Reaction Monitoring
  • Reaction Risk: When reacting with thionyl chloride or coupling agents, this acid can generate potent lachrymators.

  • TLC Monitoring:

    • Visualization: UV (254 nm). The conjugated system is UV active.

    • Stain: KMnO₄ (oxidizes the double bond) or Bromocresol Green (detects the carboxylic acid).

C. Spill Response Strategy

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Small < 5 grams Size->Small Large > 5 grams or Outside Hood Size->Large Clean 1. Wet paper towel (limit dust) 2. Cover spill 3. Scoop into bag Small->Clean Isolate Evacuate Lab Call EHS Large->Isolate Decon Wash surface with 10% Sodium Carbonate (Neutralizes Acid) Clean->Decon Disposal Label: 'Toxic Organic Acid' Dispose as HazWaste Decon->Disposal

Figure 2: Escalation protocol for spills. Sodium carbonate is specified to neutralize the carboxylic acid moiety.

Waste Disposal & Deactivation

  • Classification: RCRA Hazardous Waste (Toxic, Corrosive).

  • Segregation:

    • Solid Waste: Collect in a dedicated solid waste drum labeled "Toxic Organic Solids."

    • Liquid Waste: Segregate into "Acidic Organic Waste." Do not mix with oxidizing acids (Nitric/Perchloric) as the aniline moiety is oxidizable and potentially explosive.

  • Container: High-density polyethylene (HDPE) or glass.

Emergency Medical Information

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Monitor for cyanosis (blue lips/fingernails) which indicates methemoglobinemia from aniline absorption.

  • Eye Contact: Flush for 15 minutes. The acidic nature requires immediate irrigation to prevent corneal scarring.

References

  • Sigma-Aldrich. N-(4-Ethylphenyl)maleamic acid Product Specification & Safety. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: N-(4-Ethylphenyl)maleimide (Cyclized Analog). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Aniline Derivatives and Maleamic Acids. Retrieved from

  • Organic Syntheses. Preparation of N-Phenylmaleimide via Maleanilic Acid.[4] Org.[5][6] Synth. 1961, 41, 93. Retrieved from

Sources

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